5-Aza-2'-deoxy Cytidine 5'-Monophosphate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHZISUSXMJEPR-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985225 | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66642-55-5 | |
| Record name | 4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66642-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aza-2'-deoxycytidine-5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE 5'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8E227WD26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Pharmacology of 5-Aza-2'-deoxycytidine 5'-Monophosphate: From Metabolic Activation to Epigenetic Remodeling
Executive Summary
This technical guide delineates the mechanism of action (MoA) of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) , the critical bio-active intermediate of the epigenetic modulator Decitabine. While often discussed in the context of its parent nucleoside, 5-Aza-dCMP represents the metabolic pivot point determining therapeutic efficacy versus resistance.
This guide is structured for researchers requiring a granular understanding of:
-
The Metabolic Gateway: Why Deoxycytidine Kinase (dCK) kinetics define the rate-limiting generation of 5-Aza-dCMP.
-
The Divergent Fates: The competition between anabolic phosphorylation (leading to DNA incorporation) and catabolic deamination (via dCMP deaminase).
-
The Terminal Mechanism: The precise chemical trapping of DNA Methyltransferase 1 (DNMT1) by the downstream triphosphate metabolite.
Molecular Identity and Metabolic Activation
5-Aza-dCMP does not exist as a stable extracellular drug; it is generated intracellularly. Its accumulation is the primary determinant of pharmacological activity.
The Rate-Limiting Step: Deoxycytidine Kinase (dCK)
Upon cellular entry via Equilibrative Nucleoside Transporters (hENT1), Decitabine is phosphorylated by dCK. This reaction is the rate-limiting step in the activation pathway.[1]
-
Substrate Specificity: dCK has a lower affinity for Decitabine compared to the natural substrate deoxycytidine (dC), necessitating high intracellular ratios of Drug:dC for effective phosphorylation.
-
Clinical Implication: Downregulation or mutation of DCK is the primary mechanism of acquired resistance in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).
The Metabolic Bifurcation
Once formed, 5-Aza-dCMP faces two competing enzymatic pathways. This "tug-of-war" dictates the concentration of the active triphosphate available for DNA incorporation.
Pathway A: Activation (Anabolic)
-
Enzyme: Pyrimidine Nucleoside Monophosphate Kinase (UMP/CMP Kinase).
-
Reaction: 5-Aza-dCMP
5-Aza-dCDP 5-Aza-dCTP. -
Outcome: The triphosphate form is a substrate for DNA Polymerase
and , leading to genomic incorporation.[2]
Pathway B: Inactivation (Catabolic)
-
Enzyme: dCMP Deaminase (DCTD).
-
Reaction: 5-Aza-dCMP
5-Aza-dUMP. -
Mechanistic Nuance: 5-Aza-dCMP is not only a substrate for DCTD but also an allosteric regulator . At low concentrations, it can induce the R-form (active state) of the enzyme, potentially accelerating its own deamination or that of natural dCMP, disrupting nucleotide pools.
Visualization: The Metabolic Pivot
Caption: The metabolic fate of 5-Aza-dCMP. The molecule sits at a critical junction between activation (Kinase path) and inactivation (Deaminase path).
The Core Mechanism: Covalent DNMT1 Trapping
The therapeutic efficacy of the 5-Aza-dCMP lineage relies on a "suicide inhibition" mechanism targeting DNA Methyltransferase 1 (DNMT1).
The Chemical Trap
Under normal conditions, DNMT1 transfers a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine.[3] This reaction involves a transient covalent intermediate.[4][5]
-
Nucleophilic Attack: The thiolate anion of the catalytic Cysteine residue (Cys1226 in human DNMT1) attacks the C6 position of the cytosine ring.[3]
-
The Blockade: In 5-Aza-cytosine, the Carbon at position 5 is replaced by Nitrogen (N5).[2] This substitution alters the electron distribution of the ring.
-
Failure of
-Elimination: Normally, proton abstraction at C5 allows the release of the enzyme. The presence of N5 prevents this abstraction. The covalent bond between the DNMT1 cysteine and the DNA-incorporated 5-Aza-dC ring becomes permanent.
Consequences of Trapping
-
DNMT1 Depletion: The covalently bound DNMT1 is recognized as a DNA-protein crosslink (DPC).[6] This triggers the recruitment of the proteasome, leading to the degradation of the enzyme.
-
Passive Demethylation: With DNMT1 depleted, methylation patterns are not maintained during subsequent rounds of DNA replication, leading to global hypomethylation.[7]
-
DNA Damage Response: The bulky protein adducts stall replication forks, activating the ATR-Chk1 DNA damage signaling pathway, which can induce apoptosis in quiescent cancer cells.
Visualization: The Suicide Inhibition Complex
Caption: The mechanistic failure of beta-elimination due to the N5 substitution results in irreversible DNMT1 trapping.
Experimental Protocols: Validating the Mechanism
To confirm the activity of 5-Aza-dCMP metabolites in your system, the following protocols assess both the physical trapping of DNMT1 and the functional outcome (demethylation).
Protocol A: Detection of DNMT1-DNA Adducts (Chromatin Fractionation)
Purpose: To quantify the amount of DNMT1 covalently trapped on DNA, distinguishing it from the soluble nuclear pool.
Reagents:
-
CSK Buffer: 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100.
-
Benzonase Nuclease.
Workflow:
-
Treatment: Treat cells with 5-Aza-dC (0.1 - 1.0
M) for 24 hours. -
Lysis (Soluble Fraction): Resuspend cell pellet in ice-cold CSK buffer containing protease inhibitors. Incubate 10 min on ice.
-
Separation: Centrifuge at 1,500 x g for 5 min. Supernatant = Soluble Fraction (unbound DNMT1).
-
Wash: Wash the pellet twice with CSK buffer to remove non-covalently bound proteins.
-
Chromatin Release: Resuspend pellet in lysis buffer with Benzonase (50 U/mL) and incubate at 37°C for 30 min to digest DNA and release the adducts.
-
Analysis: Perform Western Blot on both fractions using anti-DNMT1 antibody.
-
Positive Result: A significant shift of DNMT1 signal from the Soluble fraction to the Chromatin/Pellet fraction compared to untreated controls.
-
Protocol B: LINE-1 Pyrosequencing (Global Methylation Surrogate)
Purpose: To assess the functional consequence of DNMT1 depletion.
Rationale: LINE-1 retrotransposons comprise ~17% of the human genome and are heavily methylated. They serve as a robust surrogate marker for global genomic methylation changes.
Data Summary Table: Expected Responses
| Parameter | Untreated Control | 5-Aza-dC Treated (Sensitive) | 5-Aza-dC Treated (Resistant) |
| DNMT1 (Soluble) | High | Low / Absent | High |
| DNMT1 (Chromatin) | Low | High (Trapped) | Low |
| LINE-1 Methylation | > 70% | < 40% | > 65% |
| Baseline | Elevated (S-phase dependent) | Baseline |
References
-
Schermelleh, L. et al. (2005). "Trapped in action: direct visualization of DNA methyltransferase activity in living cells." Nature Methods. Link
-
Stresemann, C. & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Link
-
Christman, J.K. (2002). "5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy." Oncogene. Link
-
Momparler, R.L. (2005).[8] "Pharmacology of 5-Aza-2'-deoxycytidine (decitabine)." Seminars in Hematology. Link
-
Petry, S.R. et al. (2012). "Damage to the DNA methylation machinery in 5-aza-2'-deoxycytidine-treated cells." Epigenetics. Link
Sources
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 5-Aza-2′-deoxycytidine - LKT Labs [lktlabs.com]
Technical Whitepaper: 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP)
The Critical Intermediate in Epigenetic Modulation
Executive Summary
5-Aza-2'-deoxycytidine 5'-monophosphate (5-Aza-dCMP) represents the pivotal "gatekeeper" metabolite in the pharmacological activation of the epigenetic drug Decitabine (5-Aza-2'-deoxycytidine). While the triphosphate form (5-Aza-dCTP) is the ultimate effector incorporated into DNA, the formation of the monophosphate by Deoxycytidine Kinase (dCK) is the rate-limiting step that dictates therapeutic efficacy and resistance profiles in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).
This technical guide dissects the discovery history, the biochemistry of this critical conversion, and provides validated protocols for its synthesis and quantification, serving as a resource for researchers investigating hypomethylating agents (HMAs).
Historical Genesis: The Prague School
The discovery of 5-Aza-dCMP is inextricably linked to the synthesis of its parent nucleoside, 5-aza-2'-deoxycytidine. This history is not merely a timeline but a lesson in structural activity relationship (SAR) evolution.
-
1964 (The Foundation): Alois Pískala and František Šorm at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague first synthesized 5-azacytidine (the ribose analog). Their objective was to create cytostatic agents by replacing the carbon at the 5-position of the pyrimidine ring with nitrogen, creating a highly unstable triazine ring.
-
1968 (The Refinement): Recognizing that RNA incorporation (via 5-azacytidine) caused significant cytotoxicity, Šorm and Veselý synthesized the deoxyribose analog, 5-aza-2'-deoxycytidine . This modification directed the molecule specifically toward DNA, narrowing its focus to replication-dependent inhibition.
-
The Monophosphate Realization: Early pharmacokinetic studies in the 1970s revealed that resistance to these drugs was frequently correlated with a deficiency in specific kinase activity. It became evident that the parent drug was inert and that the monophosphate (5-Aza-dCMP) was the first and most difficult step in the activation cascade.
The Biochemistry of Activation: The Rate-Limiting Bottleneck[1]
The efficacy of Decitabine relies entirely on intracellular metabolism. The conversion of the nucleoside to 5-Aza-dCMP is the primary bottleneck.
Metabolic Pathway Visualization
The following diagram illustrates the cascade from prodrug to active DNA-incorporating agent, highlighting the critical role of dCK.[1]
Caption: The metabolic activation of Decitabine. The conversion to 5-Aza-dCMP by dCK (Red) is the rate-limiting checkpoint. Deamination (dotted lines) represents the primary clearance pathway.
Enzyme Kinetics and Resistance
-
Enzyme: Deoxycytidine Kinase (dCK).[2]
-
Substrate Specificity: dCK has a lower affinity for 5-aza-2'-deoxycytidine compared to the natural substrate deoxycytidine.
-
Clinical Implication: High expression of Cytidine Deaminase (CDA) or low expression of dCK results in a failure to accumulate the monophosphate pool. Consequently, intracellular 5-Aza-dCMP levels are often a more accurate predictor of drug sensitivity than plasma drug concentration.
Mechanism of Action: The Covalent Trap
5-Aza-dCMP is not a direct inhibitor. It must be processed to the triphosphate and incorporated into DNA.[3] However, the structural "trap" is inherent to the modified base itself.
-
Incorporation: 5-Aza-dCTP replaces dCTP during S-phase replication.
-
Recognition: DNA Methyltransferases (DNMTs) scan DNA and flip the modified cytosine out of the helix.
-
The Attack: The DNMT cysteine residue attacks the C6 position of the ring.
-
The Trap: In normal cytosine, a proton at C5 is released to resolve the bond. In 5-Aza-dCMP, the Nitrogen at C5 cannot accept the electron shift required to release the enzyme. The enzyme becomes covalently and irreversibly bound to the DNA.
Technical Protocols
As an application scientist, you may need to synthesize 5-Aza-dCMP for reference standards or quantify it in biological samples.
Protocol A: Enzymatic Synthesis of 5-Aza-dCMP
Use this protocol to generate high-purity 5-Aza-dCMP standards, avoiding the harsh conditions of chemical phosphorylation that degrade the triazine ring.
Reagents:
-
Recombinant human dCK (Deoxycytidine Kinase).
-
Substrate: 5-Aza-2'-deoxycytidine (10 mM).
-
Phosphate Donor: ATP (20 mM).
-
Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 2 mM DTT.
Workflow:
-
Reaction Assembly: Mix substrate and ATP in the reaction buffer on ice.
-
Initiation: Add dCK (0.5 µg/mL final concentration).
-
Incubation: Incubate at 37°C for 60 minutes. Note: Do not exceed 2 hours due to hydrolytic instability.
-
Termination: Quench with equal volume acetonitrile (ice-cold).
-
Purification: Centrifuge at 12,000 x g for 10 mins. Isolate supernatant.
-
Validation: Verify conversion via HPLC (C18 column, see below).
Protocol B: LC-MS/MS Quantification (Intracellular)
Use this for PK/PD studies to measure cellular uptake and activation.
System Setup:
-
Column: Porous Graphitic Carbon (Hypercarb) or HILIC (Amide). Standard C18 retains polar monophosphates poorly.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Ammonia).
Step-by-Step:
-
Cell Lysis: Wash cells 3x with ice-cold PBS. Add 70% Methanol (-20°C). Vortex and incubate at -20°C for 1 hour.
-
Clarification: Centrifuge (15,000 x g, 4°C, 15 min). Collect supernatant.
-
Drying: Evaporate under nitrogen stream at ambient temperature. Do not heat.
-
Reconstitution: Reconstitute in Mobile Phase A.
-
Detection: MRM Mode (Negative Ion).
-
Precursor: 307.1 m/z (5-Aza-dCMP)
-
Product: 113.0 m/z (Phosphoribose moiety) or 75.0 m/z.
-
Stability and Handling Data
The defining chemical characteristic of 5-Aza-dCMP is the hydrolytic instability of the 5-azacytosine ring. The N-C bond at the 6-position is susceptible to nucleophilic attack by water.
Stability Profile Table:
| Parameter | Condition | Stability / Half-Life | Recommendation |
| pH Sensitivity | Acidic (pH < 5) | Rapid Degradation | Avoid acidic quenchers (e.g., TCA). |
| pH Sensitivity | Alkaline (pH > 8) | Moderate Stability | Preferred for LC-MS mobile phases. |
| Temperature | 37°C (Physiological) | T½ ~ 4-8 hours | Minimize incubation times. |
| Temperature | -20°C (Storage) | Stable for months | Store as lyophilized powder or in DMSO. |
| Solvent | Aqueous | Unstable | Prepare fresh immediately before use. |
Critical Handling Rule: Never store 5-Aza-dCMP or its parent drug in aqueous solution for >24 hours, even at 4°C. Ring opening results in formyl-derivatives that are biologically inactive and can confound HPLC data.
References
-
Pískala, A., & Šorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl-5-azacytosines. Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076.
-
Šorm, F., & Veselý, J. (1968). Effect of 5-aza-2'-deoxycytidine against leukemic and hemopoietic tissues in AKR mice. Neoplasma, 15(4), 339-343.
-
Momparler, R. L. (2005). Pharmacology of 5-Aza-2'-deoxycytidine (decitabine). Seminars in Hematology, 42(3 Suppl 2), S9-16.
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8-13.
-
Derissen, E. J., et al. (2013). Concise Review: The Role of Deoxycytidine Kinase in Cytarabine and Gemcitabine Resistance. Stem Cells, 31(10), 2124-2130. (Mechanistic parallel for dCK activation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WO2004082618A2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
5-Aza-2'-deoxycytidine 5'-Monophosphate: The Metabolic Pivot in Epigenetic Therapy
Topic: 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) Delivery Strategies & Prodrug Engineering Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers
Executive Summary: The Monophosphate Imperative
In the development of hypomethylating agents (HMAs) for myeloid malignancies, 5-Aza-2'-deoxycytidine (Decitabine) remains a cornerstone therapy.[1][2] However, its clinical efficacy is severely compromised by two pharmacokinetic failures: rapid systemic degradation by Cytidine Deaminase (CDA) and the development of resistance via the downregulation of Deoxycytidine Kinase (dCK).
This technical guide addresses the pharmacological imperative of targeting 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) . While Decitabine is the administered drug, 5-Aza-dCMP is the critical "gatekeeper" metabolite. Direct delivery of this monophosphate species—via phosphoramidate ("ProTide") prodrug strategies or dinucleotide carriers—offers a mechanism to bypass the dCK rate-limiting step and evade CDA inactivation.
This document details the mechanistic rationale, chemical engineering strategies, and validation protocols for developing prodrugs that deliver the 5-Aza-dCMP payload.
Mechanistic Foundation: The dCK Bottleneck & CDA Trap
To understand why 5-Aza-dCMP is the target, one must analyze the failure points of Decitabine.
The Activation Pathway (The dCK Bottleneck)
Decitabine is a prodrug in the metabolic sense.[3] Upon cellular entry via hENT1 transporters, it must be phosphorylated by Deoxycytidine Kinase (dCK) to form 5-Aza-dCMP.[4] This is the rate-limiting step.
-
Clinical Reality: Leukemic blasts often downregulate dCK expression to survive HMA therapy, rendering Decitabine ineffective regardless of the dose.
-
The Solution: Delivering a masked 5-Aza-dCMP derivative (a "Pronucleotide") bypasses dCK entirely, restoring potency in resistant cell lines.
The Degradation Pathway (The CDA Trap)
Concurrently, systemic Cytidine Deaminase (CDA) —abundant in the liver and plasma—rapidly deaminates the cytosine ring of Decitabine, converting it to inactive uridine derivatives.
-
Half-life: Decitabine has a plasma
of ~15–25 minutes.[3] -
The Solution: 5'-monophosphate modifications (like phosphoramidates) or 3'-linkages (like Guadecitabine) sterically hinder CDA access to the 4-amino group.
Pathway Visualization
The following diagram illustrates the "Metabolic Race" between activation and degradation, highlighting where Monophosphate Prodrugs intervene.
Caption: The "Metabolic Race." Decitabine relies on dCK (red node) for activation. 5-Aza-dCMP Prodrugs (green node) bypass this bottleneck and resist CDA degradation.
Engineering Strategies: Delivering the Monophosphate
Direct administration of 5-Aza-dCMP is futile because the negatively charged phosphate group prevents passive membrane diffusion. Two primary chemical strategies are employed to deliver this payload.[5][6][7]
Strategy A: Phosphoramidate "ProTides" (The McGuigan Approach)
This approach masks the phosphate group of 5-Aza-dCMP with lipophilic groups (usually an amino acid ester and an aryl group).[8]
-
Mechanism: The masked compound enters the cell via passive diffusion. Intracellular enzymes (Hint1 or AMI1) cleave the P-N bond, releasing free 5-Aza-dCMP.
-
Advantages:
-
dCK Independence: Activity is retained in dCK-deficient tumors.
-
CDA Resistance: The bulky 5'-modification sterically protects the cytosine ring from deamination.
-
Strategy B: Dinucleotide Prodrugs (The Guadecitabine Model)
While not a direct monophosphate delivery system, Guadecitabine (SGI-110) links Decitabine to Deoxyguanosine via a phosphodiester bond.[6]
-
Mechanism: It acts as a "reservoir." It is resistant to CDA.[9] In vivo, it is slowly cleaved by phosphodiesterases to release Decitabine, which then converts to 5-Aza-dCMP.
-
Distinction: Unlike ProTides, Guadecitabine still requires dCK for activation once cleaved.
Comparative Data: Decitabine vs. Prodrug Classes[10]
| Feature | Decitabine (Parent) | Guadecitabine (Dinucleotide) | 5-Aza-dCMP ProTide (Phosphoramidate) |
| Metabolic Target | Needs dCK | Needs dCK (after cleavage) | Bypasses dCK |
| CDA Stability | Poor ( | High (Resistant) | High (Steric Shielding) |
| Cellular Entry | hENT Transporter | Transporter/Endocytosis | Passive Diffusion |
| Primary Indication | MDS/AML | MDS/AML (Improved PK) | dCK-Resistant / Refractory AML |
Experimental Protocols
Protocol 4.1: Synthesis of 5-Aza-dCMP Phosphoramidate (ProTide)
Note: This protocol utilizes phosphorochloridate chemistry, standard in nucleotide prodrug synthesis.
Materials:
-
5-Aza-2'-deoxycytidine (dried in vacuo)
-
tert-Butylmagnesium chloride (
-BuMgCl) -
Phenyl-(methoxy-L-alaninyl)-phosphorochloridate (Prepared reagent)
-
Anhydrous THF
Workflow:
-
Nucleoside Activation: Suspend 5-Aza-2'-deoxycytidine (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to 0°C.
-
Deprotonation: Add
-BuMgCl (1.0 M in THF, 2.0 eq) dropwise. Stir for 30 minutes. Causality: This selectively deprotonates the 5'-OH group, increasing its nucleophilicity without affecting the base amines significantly. -
Coupling: Add the phosphorochloridate reagent (2.5 eq) dissolved in THF dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Quench & Purification: Quench with saturated
. Extract with EtOAc. Purify via column chromatography (Silica gel, gradient MeOH in DCM). -
Validation:
-NMR should show two diastereomeric peaks around 3-4 ppm.
Protocol 4.2: Enzymatic Stability Assay (CDA Resistance)
Objective: To quantify the resistance of the prodrug to deamination compared to Decitabine.
Reagents:
-
Recombinant Human Cytidine Deaminase (rhCDA).
-
PBS (pH 7.4).
-
HPLC System with UV detection (254 nm).
Step-by-Step:
-
Preparation: Prepare 100 µM solutions of Decitabine (Control) and 5-Aza-dCMP Prodrug in PBS.
-
Initiation: Add rhCDA (0.1 U/mL final concentration) to each vial at 37°C.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL of ice-cold Acetonitrile to precipitate the enzyme. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into HPLC.
-
Decitabine Peak: Will decrease rapidly.
-
Uridine Metabolite: Will appear at earlier retention time.
-
Prodrug Peak: Should remain stable (>80% remaining at 60 min).
-
Protocol 4.3: In Vitro Cytotoxicity in dCK-Deficient Lines
Objective: To prove the prodrug bypasses the dCK bottleneck.
Cell Lines:
-
HL-60 (WT): Wild-type AML line (Sensitive).
-
HL-60/dCK-: CRISPR-Cas9 knockout or resistant variant (Decitabine Resistant).
Workflow:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Treat with serial dilutions (0.01 µM to 100 µM) of Decitabine and the 5-Aza-dCMP Prodrug.
-
Incubate for 72 hours (allows for DNA incorporation and apoptosis induction).
-
Assess viability using MTS or CellTiter-Glo assay.
-
Data Interpretation:
-
Decitabine: High potency in WT (
), Loss of potency in dCK- ( ). -
Prodrug: Potency retained in both WT and dCK- (
should remain ).
-
Visualizing the Prodrug Activation
The following diagram details the intracellular activation mechanism of a Phosphoramidate Prodrug of 5-Aza-dCMP.
Caption: Intracellular activation of 5-Aza-dCMP ProTides. Note the bypass of Kinases; activation relies on Esterases and HINT1.
References
-
Momparler, R. L. (2005).[3] Pharmacology of 5-Aza-2'-deoxycytidine (decitabine).[1][2][3][5][10][11][12][13] Seminars in Hematology, 42(3 Suppl 2), S9–S16. Link
-
Derissen, E. J., et al. (2013). Concise Review: The Role of dCK in the Metabolism of Nucleoside Analogs. Clinical Pharmacology & Therapeutics. Link
-
Hamada, A., et al. (2019). Novel prodrugs of decitabine with greater metabolic stability and less toxicity.[5] Clinical Epigenetics, 11(1), 114. Link
-
McGuigan, C., et al. (2013). Phosphoramidate ProTides of the anticancer agent gemcitabine.[14][15] Journal of Medicinal Chemistry. (Note: Foundational chemistry for dCMP prodrugs). Link
-
Issa, J. P., et al. (2015). Phase 1 study of guadecitabine (SGI-110), a novel subcutaneous hypomethylating agent, in patients with acute myeloid leukemia or myelodysplastic syndromes.[9] The Lancet Oncology. Link
Sources
- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel prodrugs of decitabine with greater metabolic stability and less toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic interaction of 5-AZA-2'-deoxycytidine-5'-monophosphate and its 5'-triphosphate with deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (Decitabine) and 3-Deazaneplanocin-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells [frontiersin.org]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 5-Aza-2'-deoxycytidine 5'-Monophosphate
Abstract
5-Aza-2'-deoxycytidine, more commonly known as decitabine, is a cornerstone of epigenetic therapy, particularly for hematologic malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its therapeutic efficacy hinges on its ability to inhibit DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.[3][4] However, decitabine itself is a prodrug that requires intracellular activation. This guide provides a detailed examination of the cellular journey of decitabine, focusing on its uptake and the critical metabolic conversion starting from its initial phosphorylation to 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) and subsequent activation to its therapeutically active form. We will explore the key enzymes, transport mechanisms, and factors that influence its efficacy and contribute to drug resistance, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Epigenetic Promise of Decitabine
DNA methylation is a fundamental epigenetic mechanism that governs gene expression. In many cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to malignant transformation.[2] Decitabine, a nucleoside analog of deoxycytidine, reverses this process.[2][4] By incorporating into DNA, it traps DNMT enzymes, leading to their degradation and a passive, replication-dependent hypomethylation of the genome.[2][4] This can restore normal gene function, inducing cell differentiation, apoptosis, and cell cycle arrest in cancer cells.[2][3]
The clinical utility of decitabine is, however, constrained by its chemical instability and rapid inactivation in the body.[3][5][6] Understanding its cellular uptake and metabolic activation is therefore paramount for optimizing therapeutic strategies, overcoming resistance, and designing next-generation hypomethylating agents. This guide focuses specifically on the journey from the parent drug to its first phosphorylated state, 5-Aza-dCMP, a critical and often rate-limiting step in its mechanism of action.
Cellular Uptake: The Gateway to Activity
The journey of decitabine begins at the cell membrane. As a nucleoside analog, it cannot freely diffuse into the cell. Instead, it relies on specific protein channels.
Primary Transport Mechanism: Decitabine enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1) .[1][7] This transporter facilitates the movement of nucleosides down their concentration gradient, allowing for rapid equilibration between extracellular and intracellular compartments.[3] The expression level of hENT1 can therefore be a critical determinant of drug influx and, consequently, cellular sensitivity. Reduced expression of hENT1 is a known mechanism of resistance, as it limits the amount of decitabine available for intracellular activation.[1]
Intracellular Metabolism: The Activation Cascade
Once inside the cell, decitabine is a prodrug; it must be biochemically converted into its active form, 5-Aza-2'-deoxycytidine 5'-triphosphate (5-Aza-dCTP), to be incorporated into DNA.[1][2] This is a three-step phosphorylation process, and the initial conversion to the monophosphate form is the most critical.
Step 1: Monophosphorylation - The Rate-Limiting Step The first and rate-limiting step in decitabine's activation is the addition of a phosphate group, converting it to 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (DCK) .[1][7]
-
Causality: The activity of DCK is paramount for decitabine's efficacy. Low expression levels, inactivating mutations, or competitive inhibition of DCK can severely impair the production of 5-Aza-dCMP, leading to profound drug resistance.[1][8][9] In fact, DCK deficiency is one of the most well-characterized mechanisms of acquired resistance to decitabine.[9][10]
Step 2 & 3: Diphosphate and Triphosphate Formation Following its formation, 5-Aza-dCMP is further phosphorylated.
-
5-Aza-dCMP to 5-Aza-dCDP: This step is catalyzed by UMP/CMP kinase (CMPK) .[11][12]
-
5-Aza-dCDP to 5-Aza-dCTP: The final phosphorylation to the active triphosphate form is carried out by nucleoside diphosphate kinases (NDPKs) .[13]
The resulting 5-Aza-dCTP is now a substrate for DNA polymerase and can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3]
Competing Pathways: Inactivation and Degradation
The metabolic fate of decitabine is not solely linear towards activation. Several enzymes can divert it or its metabolites into inactive forms, representing another layer of regulation and a potential mechanism of resistance.
-
Cytidine Deaminase (CDA): This enzyme is highly expressed in the liver and gut and is responsible for the rapid systemic clearance of decitabine.[3][6] CDA deaminates decitabine into an inactive uridine derivative, preventing its therapeutic action.[1][14] A high ratio of CDA to DCK expression is associated with primary resistance to decitabine.[8]
-
dCMP Deaminase (DCTD): This enzyme specifically acts on the monophosphate form, converting 5-Aza-dCMP into an inactive derivative, 5-aza-dUMP.[11][15] This pathway directly competes with the phosphorylation cascade needed for activation.[11][16]
-
SAMHD1: The enzyme Sterile Alpha Motif and HD domain-containing protein 1 (SAMHD1) can inactivate the active metabolite of decitabine. It is a triphosphohydrolase that hydrolyzes 5-Aza-dCTP, preventing its incorporation into DNA.[1][11] High SAMHD1 expression is correlated with poor clinical response.[1]
The balance between the activating kinase (DCK) and inactivating deaminases (CDA, DCTD) is a critical determinant of the intracellular concentration of active 5-Aza-dCTP and ultimately dictates the drug's therapeutic effect.[8]
Visualization of Decitabine's Metabolic Pathway
The following diagram illustrates the complex interplay of activation and inactivation pathways that determine the fate of decitabine within the cell.
Caption: Intracellular activation and inactivation pathways of Decitabine.
Experimental Methodologies
Studying the uptake and metabolism of decitabine requires a multi-faceted approach. Below are self-validating protocols for key experiments.
Protocol: Analysis of Intracellular Decitabine Metabolites by LC-MS/MS
This protocol provides a framework for quantifying the intracellular concentrations of decitabine and its key phosphorylated metabolites, including 5-Aza-dCMP and 5-Aza-dCTP.
-
Rationale: Direct measurement of the active triphosphate form (5-Aza-dCTP) provides the most relevant pharmacodynamic endpoint for assessing drug activation.[17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required to detect these low-abundance metabolites within a complex cellular matrix.[17][19][20]
Materials:
-
Cell culture medium, flasks, and reagents.
-
Decitabine (5-Aza-2'-deoxycytidine).
-
Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid.
-
Internal Standard (IS): A stable isotope-labeled version of decitabine (e.g., decitabine-¹⁵N₄).[21]
-
Cell lysis buffer (e.g., 70% Methanol with internal standard).
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC).[20][21]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., AML cell lines like MOLM-13 or SKM-1) at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with the desired concentration of decitabine (e.g., 0.1 - 5 µM) for a specified time (e.g., 4, 8, 24 hours). Include vehicle-only (e.g., DMSO) treated cells as a negative control.
-
Self-Validation: Ensure cell viability is >90% at the time of harvest using a method like Trypan Blue exclusion to ensure metabolite levels reflect a viable cell population.
-
-
Sample Collection and Extraction:
-
Harvest a known number of cells (e.g., 10 x 10⁶) by centrifugation at 300 x g for 5 minutes at 4°C.
-
Quickly wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Immediately add 200 µL of ice-cold 70% methanol containing the internal standard to the cell pellet.
-
Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the metabolites) to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of decitabine, 5-Aza-dCMP, and 5-Aza-dCTP.[17]
-
Instrumentation: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatography: Use a column that provides good retention and separation of these polar analytes. A HILIC column may be preferable for retaining the highly polar phosphorylated species.[21]
-
Self-Validation: Prepare a calibration curve using standards of known concentrations spiked into a lysate from untreated cells.[18] Include quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.[18] The coefficient of variation for QC samples should be <20%.[17]
-
-
Data Analysis:
-
Calculate the concentration of each metabolite in the samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Normalize the results to the number of cells used for extraction (e.g., report as pmol/10⁶ cells).[18]
-
Protocol: Assessing DCK and CDA Gene Expression by qRT-PCR
This protocol measures the mRNA expression levels of the key activating (DCK) and inactivating (CDA) enzymes.
-
Rationale: The ratio of CDA to DCK expression can be a predictive biomarker for primary resistance to decitabine.[8] Quantitative Real-Time PCR (qRT-PCR) is a standard, reliable method for quantifying gene expression levels.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Validated primers for DCK, CDA, and at least two housekeeping genes (e.g., GAPDH, ACTB).
Step-by-Step Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in Protocol 5.1.
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Self-Validation: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each gene (DCK, CDA, housekeeping genes) and each sample.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of DCK and CDA using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.
-
Compare the expression levels between sensitive and potentially resistant cell lines, or between pre-treatment and post-treatment samples.
-
Calculate the CDA/DCK expression ratio for each sample.
-
Visualization of Experimental Workflow
This diagram outlines the workflow for correlating decitabine metabolite levels with the expression of key metabolic enzymes.
Caption: Workflow for integrated analysis of decitabine metabolism.
Summary of Key Metabolic Parameters
The following table summarizes the critical enzymes involved in the uptake and metabolism of 5-Aza-2'-deoxycytidine. Understanding the function and relative activity of these proteins is essential for interpreting experimental results and predicting therapeutic response.
| Protein | Full Name | Function | Impact on Decitabine Efficacy | Reference |
| hENT1 | Human Equilibrative Nucleoside Transporter 1 | Cellular uptake of decitabine | Positive: Required for drug entry. Low expression causes resistance. | [1] |
| DCK | Deoxycytidine Kinase | Activation: Phosphorylates decitabine to 5-Aza-dCMP (rate-limiting step). | Positive: Essential for activation. Low activity or mutation causes resistance. | [1][9][16] |
| CMPK | UMP/CMP Kinase | Activation: Phosphorylates 5-Aza-dCMP to 5-Aza-dCDP. | Positive: Required for the second step of activation. | [11][12] |
| NDPK | Nucleoside Diphosphate Kinase | Activation: Phosphorylates 5-Aza-dCDP to 5-Aza-dCTP. | Positive: Required for the final activation step. | [13] |
| CDA | Cytidine Deaminase | Inactivation: Deaminates decitabine to an inactive form. | Negative: Major pathway for drug clearance and resistance. | [1][8][14] |
| DCTD | dCMP Deaminase | Inactivation: Deaminates 5-Aza-dCMP to an inactive form. | Negative: Competes directly with the activation pathway. | [11][16] |
| SAMHD1 | Sterile Alpha Motif and HD domain-containing protein 1 | Inactivation: Hydrolyzes the active 5-Aza-dCTP. | Negative: Reduces the pool of active drug available for DNA incorporation. | [1][11] |
Conclusion and Future Directions
The journey of 5-Aza-2'-deoxycytidine from an extracellular prodrug to an active DNMT inhibitor incorporated into the genome is a tightly regulated and complex process. The initial steps of cellular uptake via hENT1 and the rate-limiting phosphorylation to 5-Aza-2'-deoxycytidine 5'-Monophosphate by DCK are critical bottlenecks that dictate therapeutic success. Competing inactivation pathways, mediated by CDA, DCTD, and SAMHD1, further modulate the intracellular concentration of the active triphosphate metabolite.
A thorough understanding of this metabolic landscape is crucial for the rational design of clinical trials and the development of novel therapeutic strategies. Future research should focus on:
-
Biomarker Development: Refining the use of the CDA/DCK expression ratio and other metabolic markers to predict patient response and guide treatment selection.[8]
-
Combination Therapies: Exploring the use of CDA inhibitors, such as tetrahydrouridine, to protect decitabine from rapid degradation, thereby improving its oral bioavailability and therapeutic window.[6]
-
Prodrug Design: Developing novel prodrugs of decitabine or its monophosphate form that can bypass transport or initial phosphorylation limitations, potentially overcoming key resistance mechanisms.[22]
By continuing to dissect the intricate details of decitabine's cellular uptake and metabolism, the scientific community can work towards maximizing the clinical potential of this important epigenetic drug.
References
- Kantarjian, H., & Issa, J. P. (2006).
-
Patsnap. (2024, July 17). What is the mechanism of Decitabine?. Patsnap Synapse. Retrieved from [Link]
-
Liv Hospital. (2026, February 23). Decitabine. Liv Hospital. Retrieved from [Link]
-
Agrawal, K., et al. (2018). Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML and Pre-Clinical In Vivo Proof of Principle of Rational Solutions to Extend Response. ResearchGate. Retrieved from [Link]
- Zheng, Y. Z., et al. (2022). Mechanisms of response and resistance to combined decitabine and ipilimumab for advanced myeloid disease. Blood, 140(18), 1989-2004.
- Qin, T., et al. (2011). Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome. PLOS ONE, 6(8), e23372.
- Christman, J. K. (2002). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. Oncogene, 21(35), 5483-5495.
- Spaan, W. J., et al. (1993). Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance. Leukemia, 7(7), 1005-1011.
- Lu, L. J., & Randerath, K. (1984). Long term instability and molecular mechanism of 5-azacytidine-induced DNA hypomethylation in normal and neoplastic tissues in vivo. Molecular Pharmacology, 26(3), 594-603.
- Horká, O., et al. (2024). Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment. International Journal of Molecular Sciences, 25(11), 5786.
- Gnyszka, A., Jastrzebski, Z., & Flis, S. (2013). DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. Anticancer Research, 33(8), 2989-2996.
- Almqvist, H., et al. (2024). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
- Momparler, R. L. (2005). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Cancer Letters, 224(2), 145-154.
- Fandy, T. E., et al. (2013). In vivo quantification of active decitabine-triphosphate metabolite: a novel pharmacoanalytical endpoint for optimization of hypomethylating therapy in acute myeloid leukemia. Leukemia, 27(1), 225-228.
- Fandy, T. E., et al. (2013). In Vivo Quantification of Active Decitabine-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia. Leukemia, 27(1), 225-228.
- de la Cruz, M. J., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Talanta, 74(2), 176-182.
-
Ghamari, A., et al. (2023). Discovery of chromatin-based determinants of azacytidine and decitabine anti-cancer activity. bioRxiv. Retrieved from [Link]
- Chatterji, D. C., & Gallelli, J. F. (1979). Stabilization of 5-azacytidine by Nucleophilic Addition of Bisulfite Ion. Journal of Pharmaceutical Sciences, 68(7), 822-826.
- Liu, Z., et al. (2007). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1687-1697.
-
Petela, N. J., et al. (2023). The dCMP deaminase DCTD and the E3 ligase TOPORS are central mediators of decitabine cytotoxicity. bioRxiv. Retrieved from [Link]
- El-Kilo, H., et al. (2023). Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine.
- Valis, K., et al. (2011). 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1. Nucleic Acids Research, 39(14), 5949-5959.
- Lavelle, D., et al. (2012). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood, 119(5), 1240-1247.
- Al-Sanea, M. M., et al. (2023). LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study.
- Rogge, M., et al. (2008). Pharmacokinetics of decitabine administered as a 3-h infusion to patients with acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS). Cancer Chemotherapy and Pharmacology, 61(4), 681-686.
- Blum, W., & Klisovic, R. B. (2011). Pharmacokinetic evaluation of decitabine for the treatment of leukemia. Expert Opinion on Drug Metabolism & Toxicology, 7(4), 481-491.
- Horká, O., et al. (2024). Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment. International Journal of Molecular Sciences, 25(11), 5786.
- Sun, D., et al. (2014). Intestinal Absorption and Activation of Decitabine Amino Acid Ester Prodrugs Mediated by Peptide Transporter PEPT1 and Enterocyte Enzymes. Molecular Pharmaceutics, 11(8), 2737-2746.
- Côté, M., et al. (2023). PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS. Journal of Pharmacological and Toxicological Methods, 123, 107314.
- Van Rompay, A. R., et al. (2005). Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium. Molecular Pharmacology, 67(3), 859-867.
-
Momparler, R. L. (2008). Metabolism of 5-aza-2′-deoxycytidine (5-AZA-CdR) and 5-azacytidine (5-AZA-CR). ResearchGate. Retrieved from [Link]
- Veselý, J., et al. (1977). Transformation and metabolic effects of 5-aza-2'-deoxycytidine in mice. Neoplasma, 24(5), 483-491.
- Corredoira, E., et al. (2018).
-
Schuebel, K. E., et al. (2005). Structure and metabolic activation of 5-azacytidine and 5-aza-2. ResearchGate. Retrieved from [Link]
- Bhalla, K., et al. (1990). Effect of deoxycytidine on the metabolism and cytotoxicity of 5-aza-2'-deoxycytidine and arabinosyl 5-azacytosine in normal and leukemic human myeloid progenitor cells. Leukemia, 4(11), 778-782.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. int.livhospital.com [int.livhospital.com]
- 5. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance: substrate-enzyme interactions with deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The dCMP deaminase DCTD and the E3 ligase TOPORS are central mediators of decitabine cytotoxicity | bioRxiv [biorxiv.org]
- 12. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of response and resistance to combined decitabine and ipilimumab for advanced myeloid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo quantification of active decitabine-triphosphate metabolite: a novel pharmacoanalytical endpoint for optimization of hypomethylating therapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Quantification of Active Decitabine-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
determining optimal concentration of 5-Aza-2'-deoxycytidine 5'-Monophosphate for demethylation
Application Note: Strategic Optimization of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) for Epigenetic Reprogramming
Executive Summary
This guide addresses the technical challenges associated with 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) , the critical intermediate metabolite of the clinical drug Decitabine (5-Aza-CdR). While Decitabine is the standard administration form, 5-Aza-dCMP represents the "gatekeeper" molecule: it is the product of the rate-limiting enzyme Deoxycytidine Kinase (DCK) and the substrate for the inactivating enzyme dCMP Deaminase (DCTD).
Critical Technical Distinction: Direct addition of 5-Aza-dCMP to cell culture media is generally ineffective due to the high negative charge of the phosphate group preventing membrane permeability (unlike the nucleoside Decitabine). Therefore, this Application Note focuses on two distinct operational contexts:
-
Bioengineering/Drug Delivery: Optimizing "direct" concentration for liposomal/nanoparticle formulations to bypass DCK deficiency.
-
Metabolic Profiling: Quantifying intracellular 5-Aza-dCMP pools to determine the optimal dosing of the prodrug Decitabine.
Part 1: The Metabolic Landscape (Mechanism of Action)
To determine the optimal concentration, one must understand the metabolic flux. 5-Aza-dCMP is chemically unstable and metabolically vulnerable.
Key Pathway Dynamics:
-
Activation: Decitabine
5-Aza-dCMP (via DCK). Note: This is often downregulated in resistant tumors. -
Inactivation: 5-Aza-dCMP
5-Aza-dUMP (via DCTD). Note: This creates a useless metabolite. -
Action: 5-Aza-dCMP
5-Aza-dCTP Incorporation into DNA DNMT1 Trapping.
Figure 1: Metabolic fate of 5-Aza-dCMP.[1] The "Optimal Concentration" is the steady-state level of dCMP that saturates downstream kinases without succumbing to Deaminase (DCTD) or hydrolytic ring opening.
Part 2: Chemical Stability & Hydrolysis Assessment
5-Aza-dCMP contains a 1,3,5-triazine ring which is highly susceptible to hydrolytic cleavage in aqueous solutions, particularly at alkaline pH. Before biological testing, the stability window must be defined.
Protocol A: Hydrolytic Stability Determination (HPLC)
Objective: Establish the half-life (
Materials:
-
5-Aza-dCMP (Reference Standard, >98% purity).
-
HPLC System with UV detector (254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (Critical: Acidic/Neutral pH preserves stability).
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Preparation: Dissolve 5-Aza-dCMP to 1 mM in anhydrous DMSO (Stock).
-
Incubation: Spike stock into PBS (pH 7.4) and Cell Culture Media (pH 7.4) to a final concentration of 10 µM.
-
Sampling: Incubate at 37°C. Aliquot 50 µL at T=0, 1h, 4h, 8h, 12h, 24h.
-
Quenching: Immediately flash freeze samples or acidify to pH 4.0 with acetic acid to stop hydrolysis.
-
Analysis: Inject 10 µL onto HPLC.
-
Gradient: 0-5 min (0% B), 5-15 min (0-20% B).
-
Observation: Monitor the disappearance of the parent peak and appearance of ring-open products (formyl-biuret derivatives).
-
Data Analysis:
Plot
Part 3: Intracellular Concentration Optimization (LC-MS/MS)
If you are treating cells with Decitabine (prodrug) or a liposomal 5-Aza-dCMP formulation, you must verify the intracellular pool of the monophosphate.
Protocol B: Quantifying Intracellular 5-Aza-dCMP
Objective: Determine the external dose required to achieve the effective intracellular threshold (typically > 0.5 pmol/10⁶ cells).
Methodology:
-
Treatment: Treat cells (e.g., HCT116, HL-60) with a gradient of Decitabine (0.1, 0.5, 1.0, 5.0 µM) or Liposomal-dCMP.
-
Harvest: at 24 hours (peak accumulation).
-
Extraction (Critical Step):
-
Wash cells 3x with ice-cold PBS (removes extracellular drug).
-
Lyse in 70% Methanol (-20°C) . Do not use aqueous lysis buffers (accelerates hydrolysis).
-
Add Internal Standard: [¹³C, ¹⁵N]-dCMP.
-
Vortex and centrifuge at 15,000 x g for 15 min at 4°C.
-
-
LC-MS/MS Settings:
-
Mode: Negative Ion Electrospray (ESI-).
-
Transitions (MRM):
-
Precursor: 307.1 m/z (5-Aza-dCMP).
-
Product: 79.0 m/z (Phosphate) and 113.0 m/z (Sugar fragment).
-
-
-
Calculation: Normalize pmol of 5-Aza-dCMP to cell number or total protein.
Interpretation Table:
| Intracellular 5-Aza-dCMP (pmol/10⁶ cells) | Status | Recommendation |
| < 0.1 | Sub-therapeutic | Increase dose or check for DCK deficiency. |
| 0.5 - 2.0 | Optimal | Sufficient for DNA incorporation; minimal cytotoxicity. |
| > 5.0 | Cytotoxic | High risk of off-target DNA damage and cell cycle arrest (G2/M). |
Part 4: Functional Validation (Demethylation Assay)
The "optimal" concentration is ultimately defined by biological output: Global DNA Demethylation vs. Cytotoxicity.
Protocol C: The "Sweet Spot" Determination
Rationale: High concentrations of 5-Aza compounds cause covalent trapping of DNMTs, which creates bulky adducts leading to DNA damage and apoptosis before demethylation can occur. The goal is to deplete DNMT1 without killing the cell immediately.
Workflow:
-
Seeding: Plate cells at low density (20-30% confluence). 5-Aza requires cell division to incorporate.
-
Dosing: Apply calculated dose (from Part 3) daily. Note: 5-Aza-dCMP degrades rapidly; daily media change with fresh drug is mandatory.
-
Duration: Treat for 72 hours (approx. 2-3 doubling times).
-
Readout 1 (Toxicity): Trypan Blue or Annexin V flow cytometry. Target: >70% viability.
-
Readout 2 (Efficacy): LINE-1 Bisulfite Pyrosequencing (Global Methylation).
Optimization Matrix:
| Condition | Drug Concentration | Media Refresh | Outcome |
| Low | 0.05 µM | Daily | Partial demethylation; High viability. |
| Optimal | 0.1 - 0.5 µM | Daily | Maximal DNMT1 depletion; Viability >70%. |
| High | > 2.0 µM | Daily | High apoptosis (DNA damage response); "Cytotoxic" rather than "Epigenetic". |
References
-
Momparler, R. L. (2005). Pharmacology of 5-Aza-2'-deoxycytidine (decitabine).[1][2][3][4][5][6] Seminars in Hematology, 42(3 Suppl 2), S9–S16. Link
-
Beumer, J. H., et al. (2008). Concentrations of the DNA Methyltransferase Inhibitor 5-Aza-2'-deoxycytidine (Decitabine) in the Plasma and Urine of Patients. Clinical Cancer Research, 14(11). Link
-
Yoo, C. B., et al. (2007).[6] Delivery of 5-aza-2'-deoxycytidine to cells using oligodeoxynucleotides.[5][7] Cancer Research, 67(13), 6400–6408.[6] Link
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[1][3][5][6][8] International Journal of Cancer, 123(1), 8–13. Link
-
Derissen, E. J., et al. (2013). Concise Review: The Role of Uptake and Inactivation in the Mechanisms of Action of 5-Azacytidine and Decitabine. The Oncologist, 18(12). Link
Appendix: Troubleshooting Guide
-
Problem: High degradation rate of 5-Aza-dCMP in stock solution.
-
Solution: Store stocks in anhydrous DMSO at -80°C. Never store in aqueous buffer. Thaw immediately before use.
-
-
Problem: No demethylation observed despite high dosage.
-
Solution: Check DCK expression levels (Western Blot). If DCK is low, the cell cannot convert Decitabine to 5-Aza-dCMP. Consider using a liposomal delivery system for direct dCMP entry.
-
-
Problem: High cytotoxicity.
-
Solution: The concentration is too high, causing DNA double-strand breaks (via DNMT adducts) rather than just hypomethylation. Reduce dose and extend treatment time (e.g., 5 days at 100 nM).
-
Sources
- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of 5-aza-2'-deoxycytidine to cells using oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Application Note: Quantitative Strategies for Monitoring DNA Demethylation Efficacy
Abstract
Therapeutic induction of DNA demethylation (e.g., via DNMT inhibitors like 5-azacytidine or decitabine) requires rigorous quantification to validate efficacy. However, standard quantification methods often fail to distinguish between passive dilution of methylation (replication-dependent) and active demethylation (TET-mediated conversion to 5-hmC). This Application Note outlines a multi-tiered analytical workflow—ranging from global screening to base-resolution mapping—designed to provide absolute quantification of demethylation events. We prioritize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for global assessment and oxidative bisulfite sequencing (oxBS) for distinguishing active intermediates.
Section 1: Global Demethylation Assessment (Screening Phase)
Before investing in expensive sequencing runs, researchers must determine the magnitude of global demethylation induced by the treatment.
The Gold Standard: LC-MS/MS
While ELISA-based colorimetric assays are common for high-throughput screening, they suffer from antibody cross-reactivity and high inter-assay variability (CV > 15%). For drug development, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is the mandatory standard for absolute quantification. It detects the molar ratio of 5-mC to total Cytosine (C) without bias from sequence density.
Protocol: LC-MS/MS Global Quantification
-
Principle: Genomic DNA is enzymatically hydrolyzed into individual nucleosides.[1][2] These are separated by hydrophobicity (LC) and identified by mass-to-charge ratio (MS).[3]
Step-by-Step Workflow:
-
gDNA Extraction: Extract DNA using a column-based kit (e.g., DNeasy). Crucial: Avoid phenol-chloroform as trace phenol interferes with ionization.
-
Hydrolysis:
-
Mix 1 µg gDNA with DNA Degradase Plus (Zymo Research) or a cocktail of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase.
-
Incubate at 37°C for 2–4 hours.
-
QC Check: Run 1 µL on a gel; a smear indicates incomplete digestion. Complete digestion yields no visible bands.
-
-
Filtration: Pass hydrolysate through a 0.22 µm filter to remove enzymes.
-
LC Separation: Inject onto a C18 Reverse-Phase column.
-
Mobile Phase: 0.1% Formic acid in Water (A) vs. Acetonitrile (B).
-
5-mC elutes slightly later than C due to the methyl group's hydrophobicity.
-
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode.
-
Monitor transitions: dC (
) and 5-mdC ( ).
-
-
Calculation:
Workflow Visualization
The following diagram illustrates the decision logic and workflow for global quantification.
Figure 1: Workflow for Global Methylation Quantification. LC-MS/MS provides absolute quantification, whereas ELISA serves as a rapid proxy.
Section 2: Locus-Specific Validation (Targeted Phase)
Global metrics often mask gene-specific changes. To validate that a drug reactivated a specific tumor suppressor (e.g., p16 or BRCA1), Bisulfite Pyrosequencing is the required method. Unlike standard Sanger sequencing (which is qualitative), Pyrosequencing provides a precise percentage of methylation at each CpG site within the amplicon.[4]
The Bisulfite Conversion Challenge
The accuracy of this step relies entirely on the conversion efficiency. Sodium bisulfite deaminates unmethylated Cytosine to Uracil.[5][6][7][8] Methylated Cytosine (5-mC) is protected.[6][9][10]
-
Critical Control: You must include a "Non-CpG Cytosine" in your analysis window. If a C not followed by a G is read as a C, the conversion failed (false positive methylation).
Protocol: Bisulfite Pyrosequencing
-
Bisulfite Conversion:
-
Input: 200–500 ng gDNA.
-
Reagent: Sodium Bisulfite (pH 5.0).
-
Cycle: 98°C (denature) / 64°C (sulfonation) x 2 hours.
-
Desulfonation: Alkaline treatment to complete the Uracil conversion.
-
-
PCR Amplification:
-
Design primers for the converted sequence (Ts instead of Cs).
-
One primer must be Biotinylated (usually the reverse primer).
-
-
Strand Isolation:
-
Bind PCR product to Streptavidin-Sepharose beads.
-
Wash with NaOH to denature and remove the non-biotinylated strand.
-
-
Pyrosequencing Run:
Section 3: Distinguishing Active vs. Passive Demethylation
Standard bisulfite sequencing cannot distinguish between 5-mC and 5-hmC (5-hydroxymethylcytosine).[6][7][8][9][12] Both resist deamination and read as "C".[13] This is a critical blind spot when studying TET-pathway activators (e.g., Vitamin C) or IDH mutant inhibitors.
To quantify active demethylation (accumulation of 5-hmC), Oxidative Bisulfite Sequencing (oxBS) is required.[12]
The oxBS Logic
-
Run 1 (Standard BS): Detects 5-mC + 5-hmC .
-
Run 2 (Oxidative BS): Chemical oxidation (KRuO4) converts 5-hmC to 5-formylcytosine (5-fC).[13] 5-fC is not protected from bisulfite and converts to Uracil. Therefore, oxBS detects only 5-mC .
-
Calculation:
.
Comparative Workflow Diagram
Figure 2: Differential logic of oxBS-seq. Standard bisulfite conflates 5-mC and 5-hmC.[8][12][13][14] Oxidative treatment renders 5-hmC sensitive to deamination, allowing its subtraction.
Section 4: Method Selection & Data Summary
The choice of method depends on the granularity required. Use the table below to select the appropriate protocol for your drug development stage.
| Feature | LC-MS/MS | Pyrosequencing | EPIC Arrays | WGBS | oxBS-seq |
| Scope | Global (Genome-wide Avg) | Locus-Specific (<100bp) | Genome-wide (850k sites) | Whole Genome | Whole Genome/Locus |
| Resolution | Total Molar Ratio | Single Base | Single Base | Single Base | Single Base |
| Distinguishes 5-hmC? | Yes (Distinct Peak) | No (Reads as 5-mC) | No | No | Yes |
| Throughput | High (20 mins/sample) | Medium (96-well) | High | Low | Low |
| Cost | $ | ||||
| Input DNA | >500 ng | >200 ng | >250 ng | >1 µg | >1 µg |
| Primary Use | Drug Screening (Potency) | Target Validation | Biomarker Discovery | Discovery | Mechanism of Action |
References
-
Booth, M. J., et al. (2012). Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science. Link
-
Lisanti, S., et al. (2013). Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues.[15] PLoS One. Link
-
Zymo Research. DNA Degradase Plus™ Protocol for LC-MS Analysis.[1] Link
-
Qiagen. Pyrosequencing Technology: The Gold Standard for DNA Methylation Analysis. Link
-
EpiGenie. Oxidative Bisulfite Sequencing (oxBS-seq) Method Overview. Link
Sources
- 1. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 2. epigentek.com [epigentek.com]
- 3. longdom.org [longdom.org]
- 4. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 5. DNA Methylation Analysis [qiagen.com]
- 6. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 7. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 8. oxBS-seq - CD Genomics [cd-genomics.com]
- 9. neb.com [neb.com]
- 10. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative Bisulfite Sequencing (oxBS-seq) Service, Bisulfite Sequencing Service | CD BioSciences [epigenhub.com]
- 13. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA [mdpi.com]
- 14. epigenie.com [epigenie.com]
- 15. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | PLOS One [journals.plos.org]
Application Note: Epigenetic Modulation using 5-Aza-2'-deoxycytidine 5'-Monophosphate
This Application Note and Protocol guide is designed for researchers investigating epigenetic modulation, specifically focusing on the use of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) .
Important Distinction: While 5-Aza-2'-deoxycytidine (Decitabine) is the standard nucleoside used in cell culture, the 5'-Monophosphate form (5-Aza-dCMP) represents the first active metabolite. Its direct use is specialized, often employed to bypass metabolic bottlenecks (like Deoxycytidine Kinase deficiency) or in specific delivery system research (e.g., liposomes). This guide addresses the specific handling and application of the Monophosphate form, while referencing standard Decitabine protocols where comparative baselines are necessary.
Part 1: Mechanism & Technical Rationale
The Biological Imperative
DNA hypermethylation at CpG islands in promoter regions is a hallmark of tumor suppressor gene silencing in oncology. 5-Aza-2'-deoxycytidine (Decitabine) acts as a hypomethylating agent.[1] However, its efficacy relies on cellular uptake (via hENT1 transporters) and intracellular phosphorylation by Deoxycytidine Kinase (dCK) .
Why use 5-Aza-dCMP directly?
-
Bypassing dCK: In dCK-deficient resistant tumor lines, Decitabine is ineffective. Delivering 5-Aza-dCMP directly bypasses this rate-limiting step.
-
Metabolic Specificity: It allows the study of downstream metabolic bottlenecks, such as inactivation by dCMP Deaminase (DCTD) .
-
Delivery Research: It is a primary candidate for liposomal or nanoparticle encapsulation studies due to its charge and stability profile compared to the nucleoside.
Mechanism of Action Pathway
The following diagram illustrates the metabolic activation pathway and where 5-Aza-dCMP enters the cascade compared to the standard nucleoside.
Figure 1: Metabolic activation of 5-Aza-dCMP.[2][3][4] Direct use of the monophosphate bypasses the dCK rate-limiting step but requires assisted delivery (e.g., transfection) to cross the cell membrane due to its negative charge.
Part 2: Experimental Protocols
Reagent Preparation & Stability (Critical)
5-Aza compounds are notoriously unstable in aqueous solutions due to the hydrolysis of the triazine ring.
-
Solvent: Dissolve 5-Aza-dCMP in sterile, anhydrous DMSO or PBS (pH 7.4) immediately prior to use.
-
Note: DMSO stock (10-50 mM) is preferred for stability if freezing is necessary, but aqueous solutions must be used within hours.
-
-
Storage: Lyophilized powder should be stored at -20°C or -80°C with desiccant.
-
Handling: Keep on ice at all times during preparation.
Protocol A: Intracellular Delivery (Transfection/Lipofection)
Rationale: Unlike Decitabine, 5-Aza-dCMP is a charged nucleotide and will not passively diffuse through cell membranes efficiently. Simple addition to media often yields poor results unless concentrations are extremely high. Lipid-mediated delivery is recommended.
Materials:
-
Target Cells (e.g., HCT116, HL-60)
-
5-Aza-dCMP (Reconstituted in PBS)
-
Transfection Reagent (e.g., Lipofectamine, DOTAP, or specialized nucleotide delivery reagent)
-
Opti-MEM Reduced Serum Medium
Workflow:
-
Seeding: Plate cells to reach 50-60% confluency on the day of treatment. (Low confluency is vital as incorporation requires DNA replication/cell division).
-
Complex Formation:
-
Tube A: Dilute 5-Aza-dCMP in Opti-MEM. Target final well concentration: 0.5 µM – 5 µM (Optimization required).
-
Tube B: Dilute Transfection Reagent in Opti-MEM according to manufacturer instructions.
-
Combine A and B, incubate for 15-20 mins at room temperature to form liposomes.
-
-
Treatment: Add complexes to cells.
-
Duration: Incubate for 48 to 72 hours .
-
Crucial Step: Media should be refreshed every 24 hours with freshly prepared drug complexes if the compound stability is a concern, though lipid complexes often protect the payload.
-
Note: For demethylation to occur, cells must undergo at least 2 doubling times.
-
Protocol B: Gene Expression Analysis (RT-qPCR)
To validate the activity of 5-Aza-dCMP, measure the re-expression of a known epigenetically silenced tumor suppressor (e.g., p16/CDKN2A, MLH1, or TIMP3).
Step 1: RNA Extraction
-
Harvest cells using TRIzol or silica-column kits.
-
Perform on-column DNase I digestion to remove genomic DNA (critical as 5-Aza-dCMP might interfere with PCR if carried over, though unlikely after extraction).
Step 2: cDNA Synthesis
-
Reverse transcribe 1 µg of total RNA using High-Capacity cDNA Reverse Transcription Kit.
Step 3: Quantitative PCR (qPCR)
-
Target: Epigenetically silenced gene (e.g., p16).[5]
-
Reference: Housekeeping gene (e.g., GAPDH, ACTB). Note: Ensure housekeeping gene expression is not altered by 5-Aza treatment.
-
Reaction Setup:
-
SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA (10 ng/µL): 2.0 µL
-
Nuclease-free Water: to 20 µL
-
Primer Sequences (Example for Human p16):
-
Fwd: 5'-CAACGCACCGAATAGTTACG-3'
-
Rev: 5'-ACCAGCGTGTCCAGGAAG-3'
Protocol C: Validation by Bisulfite Sequencing (Optional but Recommended)
Gene re-expression does not strictly prove demethylation (it could be a stress response). Bisulfite sequencing provides definitive proof.
-
gDNA Extraction: Extract genomic DNA from treated vs. control cells.
-
Bisulfite Conversion: Treat 500 ng DNA with sodium bisulfite (converts unmethylated C to U; methylated C remains C).
-
PCR & Sequencing: Amplify the promoter region and sequence.
-
Success Metric: Conversion of Cytosines to Thymines in CpG islands in the treated group compared to Control.
-
Part 3: Data Analysis & Interpretation
Quantitative Analysis
Calculate relative gene expression using the
Expected Results Table
| Parameter | Control (DMSO/Lipid Only) | 5-Aza-dCMP Treated | Interpretation |
| Cell Viability | 100% | 60-80% | Mild cytotoxicity is expected and acceptable. High toxicity (>50% death) suggests off-target effects. |
| Target Gene Ct | High (>30) or Undetected | Lower (20-25) | Indicates re-expression of the silenced gene. |
| Reference Gene Ct | Constant (e.g., 18) | Constant (e.g., 18) | Validates RNA load consistency. |
| Fold Change | 1.0 | > 5.0 | Significant reactivation. |
Troubleshooting Guide
-
No Re-expression observed:
-
Delivery Failure: 5-Aza-dCMP did not enter the cell. Switch to a more potent transfection reagent or higher lipid ratio.
-
Stability: The drug hydrolyzed before uptake. Prepare fresh daily.
-
Timing: 24h is too short. Methylation dilution requires cell division. Extend to 72h or 96h.
-
-
High Toxicity:
References
-
Momparler, R. L. (2005). "Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine)." Seminars in Oncology, 32(5), 443-451. Link
-
Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer, 123(1), 8-13. Link
-
Lemaire, M., et al. (2005). "Delivery of 5-Aza-2'-deoxycytidine to cells using oligodeoxynucleotides." Clinical Cancer Research. (Context: Delivery methods for aza-nucleotides). Link
-
Derissen, E. J., et al. (2013). "Concise drug review: azacitidine and decitabine." The Oncologist, 18(5), 619-624. Link
-
Li, L. H., et al. (1970). "The stability and mechanism of action of 5-azacytidine." Cancer Research.[1] (Foundational stability data). Link
Sources
- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. mdpi.com [mdpi.com]
- 4. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Administration of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) in Animal Models
Executive Summary & Scientific Rationale
This application note details the protocols for the in vivo administration of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) . While its parent nucleoside, 5-Aza-2'-deoxycytidine (Decitabine), is a standard DNA Methyltransferase (DNMT) inhibitor, the direct use of the monophosphate (nucleotide) form represents a specialized experimental approach.
Core Rationale:
-
Metabolic Bypass: Decitabine requires intracellular phosphorylation by Deoxycytidine Kinase (dCK) to become active.[1] Loss of dCK is a primary mechanism of resistance in AML and MDS. Administering 5-Aza-dCMP theoretically bypasses this rate-limiting step.
-
Mechanistic Studies: Used to investigate the kinetics of dCMP Deaminase (DCTD) , which inactivates the monophosphate, or to study nucleotide transport mechanisms.
Critical Pharmacological Constraint: Free nucleotides (like 5-Aza-dCMP) are highly charged and do not passively cross cell membranes. Furthermore, they are rapidly dephosphorylated in plasma by ecto-5'-nucleotidases (e.g., CD73) and alkaline phosphatases. Therefore, this guide provides two distinct workflows:
-
Protocol A: Systemic administration of the free salt (for metabolic tracking or extracellular conversion studies).
-
Protocol B: Lipid Nanoparticle (LNP) encapsulation (for intracellular delivery to bypass dCK).
Pre-Clinical Compound Profile
Chemical Properties & Stability[1][3]
-
Compound: 5-Aza-2'-deoxycytidine 5'-Monophosphate (Sodium Salt)
-
MW: ~330.1 g/mol (Sodium salt) vs. 228.2 g/mol (Decitabine)
-
Solubility: Highly soluble in water and PBS (>50 mg/mL).
-
Stability: CRITICAL. Like Decitabine, the triazine ring is susceptible to hydrolytic cleavage in aqueous solution. The monophosphate is also sensitive to enzymatic hydrolysis.
-
Half-life (Aqueous, 25°C): < 4 hours.[2]
-
Half-life (Plasma): < 20 minutes (due to Cytidine Deaminase and Phosphatases).
-
Dosing Considerations
When converting doses from Decitabine literature, use Molar Equivalents .
-
Standard Decitabine Dose (Mouse): 0.1 – 5.0 mg/kg.
-
Conversion Factor: 1 mg Decitabine ≈ 1.45 mg 5-Aza-dCMP (Sodium salt).
| Target Decitabine Eq. | 5-Aza-dCMP Dose (mg/kg) | Route | Frequency |
| Low Dose (Epigenetic) | 0.15 - 0.30 | IV / IP | Daily x 5 days |
| High Dose (Cytotoxic) | 3.0 - 7.5 | IV | q3d or q4d |
Experimental Protocols
Protocol A: Systemic Administration of Free 5-Aza-dCMP
Use this protocol for PK/PD studies or when relying on extracellular dephosphorylation to generate slow-release Decitabine.
Materials:
-
5-Aza-dCMP (Sodium Salt) - Store at -80°C desiccated.
-
Vehicle: Sterile PBS (pH 7.4), pre-chilled to 4°C. Avoid acidic vehicles which accelerate hydrolysis.
-
Stabilizer (Optional but Recommended): Tetrahydrouridine (THU), a Cytidine Deaminase (CDA) inhibitor, if studying pure nucleotide stability.
Step-by-Step Procedure:
-
Preparation (T minus 10 mins):
-
Calculate the total mass required. Do not prepare bulk stock solutions.
-
Weigh 5-Aza-dCMP powder in a sterile microcentrifuge tube. Keep on ice.
-
-
Solubilization:
-
Add pre-chilled (4°C) Sterile PBS to yield a concentration of 0.5 – 1.0 mg/mL .
-
Vortex gently for 10-15 seconds until clear.
-
QC Check: Solution must be colorless. A yellow tint indicates ring opening/degradation.
-
-
Administration:
-
Intraperitoneal (IP): Inject immediately using a 27G needle. Max volume: 10 mL/kg (approx. 200 µL for a 20g mouse).
-
Intravenous (IV): Tail vein injection is preferred for nucleotides to minimize "first-pass" peritoneal phosphatase activity. Max volume: 5 mL/kg.
-
-
Post-Administration:
-
Discard any remaining solution after 30 minutes. Do not re-freeze.
-
Protocol B: Intracellular Delivery via Lipid Nanoparticles (LNP)
Use this protocol to bypass dCK deficiency. Free nucleotide will not enter cells efficiently.
Materials:
-
Ionizable Lipid Mixture (e.g., DLin-MC3-DMA or SM-102 based formulations).
-
Microfluidic mixing device (e.g., NanoAssemblr) or extrusion set.
-
Buffer A: 50 mM Citrate Buffer, pH 4.0 (for lipid/nucleotide complexation).
-
Buffer B: PBS, pH 7.4 (for dialysis/neutralization).
Step-by-Step Procedure:
-
Component Preparation:
-
Dissolve lipids in Ethanol (Total lipid conc: ~10-20 mM).
-
Dissolve 5-Aza-dCMP in Buffer A (Concentration determined by N/P ratio, typically 0.2 mg/mL).
-
-
Mixing/Encapsulation:
-
Mix Aqueous (Nucleotide) and Organic (Lipid) phases at a 3:1 ratio (Aqueous:Ethanol) using microfluidic mixing.
-
Target Flow Rate: 12 mL/min total flow.
-
-
Dialysis:
-
Immediately dialyze the resulting LNP solution against 1000x volume of PBS (pH 7.4) at 4°C for 2 hours to remove ethanol and neutralize pH.
-
-
Characterization:
-
Verify Encapsulation Efficiency (EE%) using RiboGreen assay or UV absorbance (expect >80%).
-
Measure Size/PDI via Dynamic Light Scattering (Target: <100 nm, PDI <0.2).
-
-
Administration:
-
Inject IV (Tail vein). LNPs typically accumulate in the liver (ApoE mediated) or tumor (EPR effect).
-
Pharmacokinetics & Analysis
Sample Collection
Due to the rapid metabolism of 5-Aza-dCMP, precise sampling is required.
-
Blood Collection: Collect into tubes containing EDTA (anticoagulant) AND Tetrahydrouridine (THU, 25 µg/mL) to stop deamination.
-
Processing: Centrifuge at 2,000 x g for 5 mins at 4°C.
-
Storage: Flash freeze plasma in liquid nitrogen immediately. Store at -80°C.
HPLC/MS Quantification
Distinguishing the Monophosphate (dCMP) from the Nucleoside (dCdR) is critical.
| Analyte | Retention Time (Approx)* | MRM Transition (m/z) |
| 5-Aza-dCMP | 2.5 min | 309.1 → 113.0 |
| Decitabine | 4.2 min | 229.1 → 113.0 |
| 5-Aza-Uracil | 1.8 min | (Degradation Product) |
Note: Requires Ion-Pairing Chromatography (e.g., using DMHA) to retain the polar nucleotide.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the critical difference between administering Decitabine (Nucleoside) and 5-Aza-dCMP (Nucleotide), highlighting the "dCK Bypass" achieved only via intracellular delivery (LNP).
Figure 1: Metabolic pathway of 5-Aza-dCMP. Left (Red): Direct injection of free nucleotide leads to rapid extracellular dephosphorylation. Center (Green): LNP delivery bypasses the membrane barrier and Deoxycytidine Kinase (dCK) dependency.
Troubleshooting & "Pro-Tips"
| Observation | Root Cause | Corrective Action |
| Yellow Solution | Hydrolysis of the triazine ring. | Discard immediately. Ensure PBS is pH 7.4 and cold. Do not autoclave the compound. |
| No Efficacy (dCK- cells) | Poor uptake of free nucleotide. | Switch to Protocol B (LNP) or use high-concentration bolus to force pinocytosis (inefficient). |
| High Toxicity | Rapid conversion to Decitabine. | Reduce dose. The nucleotide may have a different toxicity profile if it accumulates in kidneys. |
| Precipitation | Salt formation in high conc. | Ensure concentration is < 5 mg/mL. Use water to dissolve first, then add concentrated PBS. |
References
-
Momparler, R. L. (2005). Molecular, cellular and animal pharmacology of 5-aza-2'-deoxycytidine. Pharmacology & Therapeutics, 107(3), 336-354. Link
-
Derissen, E. J., et al. (2013). Pharmacokinetics and pharmacodynamics of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. The Oncologist, 18(12). Link
-
Lemaire, M., et al. (2005). Stability of 5-aza-2'-deoxycytidine in aqueous solution and its degradation by cytidine deaminase. Nucleosides, Nucleotides and Nucleic Acids. Link
-
Beumer, J. H., et al. (2008). Concentrations of the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (decitabine) in the plasma of patients. Therapeutic Drug Monitoring. Link
-
Cihák, A. (1974). Biological effects of 5-azacytidine in eukaryotes. Oncology, 30(5), 405-422. (Foundational work on aza-nucleotide metabolism).[3] Link
Sources
Application Note: Advanced Delivery Strategies for 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) in Murine Models
This Application Note is structured to address the specific challenges of delivering a charged nucleotide (5-Aza-dCMP) in vivo, a task significantly more complex than delivering its nucleoside precursor (Decitabine).
Executive Summary & Scientific Rationale
The delivery of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) presents a distinct pharmacological challenge compared to its parent nucleoside, Decitabine (5-Aza-dC). While Decitabine is a prodrug requiring intracellular phosphorylation by Deoxycytidine Kinase (dCK) to become active, 5-Aza-dCMP represents the first activated metabolite.
Why deliver 5-Aza-dCMP directly? Direct delivery of the monophosphate bypasses the rate-limiting phosphorylation step catalyzed by dCK. Downregulation or mutation of dCK is a primary mechanism of resistance in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). By delivering the monophosphate, researchers can theoretically overcome this resistance bottleneck.
The Delivery Barrier: Unlike Decitabine, which uses nucleoside transporters (hENT1) to enter cells, 5-Aza-dCMP is a nucleotide with a negatively charged phosphate group. It is:
-
Impermeable: The polar phosphate group prevents passive diffusion across the lipid bilayer.
-
Unstable: Extracellular ecto-5'-nucleotidases (e.g., CD73) rapidly dephosphorylate free nucleotides back to the nucleoside in plasma.
Therefore, direct intravenous injection of free 5-Aza-dCMP is ineffective. This guide details the fabrication of Pegylated Liposomal Nanocarriers , the gold-standard method to protect the nucleotide from plasma phosphatases and facilitate intracellular delivery via endocytosis.
Mechanism of Action & Resistance Bypass
The following pathway illustrates how 5-Aza-dCMP delivery bypasses the critical dCK bottleneck.
Figure 1: Metabolic pathway of Decitabine showing the dCK resistance bottleneck. Liposomal delivery of 5-Aza-dCMP (Yellow) bypasses the requirement for dCK (Red).
Protocol: Liposomal Encapsulation of 5-Aza-dCMP
This protocol utilizes a Thin-Film Hydration method followed by Extrusion . It is adapted from standard protocols for hydrophilic nucleotide drugs (e.g., Gemcitabine Monophosphate).
Materials Required
| Component | Specification | Function |
| Active Agent | 5-Aza-2'-deoxycytidine 5'-monophosphate (Sodium Salt) | Therapeutic Payload |
| Structural Lipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | High |
| Stealth Lipid | DSPE-PEG2000 | Prolongs circulation half-life |
| Stabilizer | Cholesterol | Membrane rigidity |
| Buffer | HEPES Buffered Saline (HBS), pH 7.4 | Aqueous Phase |
| Solvent | Chloroform / Methanol (2:1 v/v) | Lipid dissolution |
Formulation Workflow
Step 1: Preparation of Lipid Film [1]
-
Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in the Chloroform/Methanol mixture at a molar ratio of 55:40:5 .
-
Expert Insight: The high cholesterol content (40%) is critical to prevent leakage of the small, water-soluble nucleotide during circulation.
-
-
Evaporate the solvent using a rotary evaporator at 60°C (above the transition temperature of DSPC) under vacuum until a thin, dry film forms on the flask wall.
-
Desiccate the film overnight to remove trace solvents.
Step 2: Hydration (Passive Loading)
-
Dissolve 5-Aza-dCMP in HBS (pH 7.4) to a concentration of 10 mg/mL.
-
Note: Keep this solution on ice. 5-Aza compounds are hydrolytically unstable.
-
-
Add the warm (65°C) drug solution to the lipid film.
-
Rotate the flask at 65°C for 1 hour. The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).
Step 3: Sizing (Extrusion)
-
Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 times using a high-pressure extruder heated to 65°C.
-
This produces Large Unilamellar Vesicles (LUVs) with a mean diameter of ~100-120 nm.
Step 4: Purification
-
Critical Step: Free (unencapsulated) 5-Aza-dCMP must be removed.
-
Use a PD-10 Desalting Column (Sephadex G-25) or extensive dialysis (10 kDa MWCO) against HBS at 4°C.
-
Recommendation: Spin columns are faster (minutes vs. hours) and minimize hydrolytic degradation of the drug.
-
Figure 2: Workflow for the encapsulation of 5-Aza-dCMP into pegylated liposomes.
In Vivo Administration Protocol (Mice)[3][4]
Dosage Calculation
Because 5-Aza-dCMP has a higher molecular weight than Decitabine due to the phosphate group, doses should be calculated on a molar basis to allow comparison with historical Decitabine data.
-
Decitabine MW: ~228.2 g/mol
-
5-Aza-dCMP (Free Acid) MW: ~308.2 g/mol
-
Conversion: A standard Decitabine dose of 5 mg/kg is equivalent to ~6.75 mg/kg of 5-Aza-dCMP.
Intravenous Injection (Tail Vein)
-
Warm Up: Warm the mice under a heat lamp for 5 minutes to dilate tail veins.
-
Restraint: Place the mouse in a restrainer.
-
Preparation: Load the liposomal suspension into a 1mL insulin syringe (29G needle).
-
Injection: Administer the calculated volume (typically 100-200 µL) slowly over 5-10 seconds.
-
Hemostasis: Apply pressure to the injection site for 30 seconds.
Pharmacokinetic (PK) Sampling
To validate the stability of the monophosphate, plasma samples must be processed immediately to inhibit deaminase and phosphatase activity.
-
Collect blood into tubes containing Tetrahydrouridine (THU) (Cytidine Deaminase inhibitor) and EDTA .
-
Centrifuge immediately at 4°C to separate plasma.
-
Flash freeze plasma in liquid nitrogen.
Quality Control & Validation
Before in vivo use, the formulation must pass these QC checks to ensure scientific validity.
| Parameter | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 90 - 130 nm (PDI < 0.2) |
| Zeta Potential | Electrophoretic Light Scattering | -5 to -20 mV (Near neutral/slightly negative) |
| Encapsulation Efficiency (EE) | HPLC (Total vs. Free Drug) | > 5-10% (Typical for passive loading of hydrophilic drugs) |
| Drug Integrity | HPLC / LC-MS | Single peak matching 5-Aza-dCMP standard; no degradation to 5-Aza-dC. |
Analytical Note: Separating nucleotides (MP) from nucleosides (Decitabine) requires Ion-Pairing HPLC .
-
Mobile Phase: 10 mM Tetrabutylammonium hydrogen sulfate (Ion pairing agent) + Phosphate Buffer / Methanol gradient.
-
The ion-pairing agent makes the charged nucleotide hydrophobic enough to retain on a C18 column, allowing separation from the neutral nucleoside.
References
-
Mechanism of Resistance: Qin, T., et al. (2009). "Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines." Blood. Link
- Establishes dCK deficiency as a primary resistance mechanism, justifying the use of 5-Aza-dCMP.
-
Liposomal Nucleotide Delivery: Cattel, L., et al. (2004). "Gemcitabine-loaded liposomes: rationale, potentialities and future perspectives." International Journal of Nanomedicine. Link
- Provides the foundational chemistry for encapsul
-
Stability of 5-Aza Compounds: Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Link
-
Ion-Pairing HPLC: Donegan, M., et al. (2010). "Ion-pair reversed-phase liquid chromatography: A versatile method for the analysis of oligonucleotides and nucleotides." Nature Protocols. Link
Sources
Troubleshooting & Optimization
identifying and minimizing off-target effects of 5-Aza-2'-deoxycytidine 5'-Monophosphate.
Welcome to the Epigenetic Modulator Support Hub. Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Off-Target Effects & Troubleshooting
The Knowledge Base: Mechanism & The "Trapping" Paradox
To minimize off-target effects, you must first distinguish between mechanism-based toxicity and non-specific chemical instability .
5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) is the pivotal intracellular intermediate. While usually administered as the nucleoside (Decitabine) to enter cells, the monophosphate is the substrate for Deoxycytidine Monophosphate Deaminase (DCTD) and the precursor to the active triphosphate.
The Central Paradox: The primary mechanism of action—covalent trapping of DNA Methyltransferases (DNMTs)—is inherently cytotoxic. The "off-target" effect of DNA damage is often mechanistically linked to the "on-target" effect of enzyme inhibition.
The Pathway & Off-Target Branch Points
The diagram below illustrates where specific off-target effects originate during the metabolic processing of the molecule.
Figure 1: Metabolic Fate of 5-Aza-dCMP. Note the critical branch point at 5-Aza-dCMP where deamination by DCTD leads to 5-Aza-dUMP (fluorouracil-like toxicity), and hydrolysis leads to inactive byproducts.
Stability & Handling: The Chemical Off-Target
The most common source of "off-target" noise in 5-Aza-dCMP experiments is hydrolytic degradation . The triazine ring is unstable in aqueous solution, undergoing hydrolytic opening to form non-inhibitory formyl derivatives.
Stability Profile
| Condition | Stability Status | Half-Life ( | Recommendation |
| Solid State (-20°C) | Stable | > 2 Years | Store desiccated. Protect from light. |
| Aqueous (pH 7.4, 37°C) | Critical Instability | ~4–9 Hours | Do not pre-incubate in media. Add immediately. |
| Acidic (pH 2.5–4.5) | Moderate Stability | ~70–90 Hours | Use slightly acidic buffers for stock solutions (e.g., 50% Acetic Acid). |
| Alkaline (pH > 8.0) | Rapid Degradation | < 2 Hours | Avoid alkaline buffers (e.g., standard Tris-EDTA without pH adjustment). |
Troubleshooting "Inconsistent IC50s"
Issue: You observe varying inhibition levels between technical replicates in enzyme assays. Root Cause: The compound is degrading during the assay setup. Solution:
-
Prepare stock solutions in DMSO or 50% Acetic Acid (keep cold).
-
Dilute into the reaction buffer immediately before adding the enzyme.
-
Keep the reaction time short (< 2 hours) if possible, or replenish the compound for long-term cell culture experiments (every 24h).
Minimizing Biological Off-Target Effects
A. The Cytotoxicity vs. Hypomethylation Trade-off
Researchers often use doses that are too high, causing immediate cell cycle arrest.
-
Mechanism: 5-Aza-dCMP requires DNA replication to be incorporated.
-
The Error: High doses cause immediate DNA damage checkpoint activation (G2/M arrest). If the cell stops dividing, it stops incorporating the drug, and you get toxicity without efficient demethylation .
Optimization Strategy:
-
Low-Dose / Long-Exposure: Use nanomolar concentrations (e.g., 10–100 nM) over 72–96 hours rather than micromolar concentrations for 24 hours. This maximizes DNMT trapping while allowing cells to cycle and dilute the methylation marks.
B. Metabolic Interference (DCTD)
As shown in Figure 1, 5-Aza-dCMP is a substrate for Deoxycytidine Monophosphate Deaminase (DCTD).
-
The Effect: Conversion to 5-Aza-dUMP.
-
The Consequence: This mimics 5-Fluorouracil (5-FU) toxicity, inhibiting Thymidylate Synthase and causing thymineless death, which is a true off-target effect relative to epigenetic modulation.
-
Minimization: In cell-free assays, use purified DNMTs to avoid DCTD contamination. In cellular assays, be aware that DCTD-overexpressing cell lines may show disproportionate toxicity.
Troubleshooting Guide (Q&A)
Q1: How do I distinguish between specific DNMT1 depletion and general cytotoxicity?
A: You must decouple the phenotype from the DNA damage response.
-
Check 1: Measure
H2AX (DNA damage marker) via flow cytometry or Western blot. If H2AX spikes before you see demethylation (LINE-1 or specific promoter), your dose is too high. -
Check 2: Perform a Rescue Experiment . If the phenotype (e.g., gene re-expression) is specific, it should be reversed by re-expressing a resistant DNMT1 mutant or by removing the drug and allowing remethylation (though this takes weeks).
Q2: I am using 5-Aza-dCMP in a cell-free enzymatic assay. The enzyme activity drops, but I don't see a covalent complex on the gel. Why?
A: You might be missing the cofactor.
-
Reason: DNMTs require S-adenosylmethionine (SAM) to initiate the methyl transfer reaction. The covalent trapping of 5-Aza-dCMP only happens during the attempted catalysis.
-
Fix: Ensure your assay buffer contains saturating SAM (e.g., 160 µM). Without SAM, 5-Aza-dCMP is just a competitive inhibitor with low affinity, not a suicide inhibitor.
Q3: Can I use 5-Aza-dCMP directly on cells?
A: Generally, No .
-
Reason: The monophosphate is negatively charged and highly hydrophilic; it does not cross the cell membrane efficiently.
-
Exception: Unless you are using a transfection reagent, liposome, or nanoparticle delivery system. For standard cell culture, use the nucleoside (Decitabine/5-Aza-CdR), which uses nucleoside transporters (hENT).
Validation Protocols
Protocol A: Differential Assay (DNA Damage vs. Demethylation)
Purpose: To identify the "Sweet Spot" concentration where demethylation occurs with minimal genomic instability.
-
Seed Cells: Plating density must allow for 3 cell divisions over 72 hours (start at ~20% confluency).
-
Treatment: Titrate 5-Aza-CdR (or dCMP in delivery vehicle) at 0, 10, 50, 100, 500, 1000 nM.
-
Crucial: Replenish media + fresh drug every 24 hours (due to instability).
-
-
Harvest at 72 Hours: Split sample into two fractions.
-
Fraction A (Toxicity): Lyse for Western Blot.
-
Target:
H2AX (Ser139). -
Loading Control:
-Actin .
-
-
Fraction B (Efficacy): Extract DNA for LINE-1 Pyrosequencing or Methylation-Specific PCR (MSP) of a known target (e.g., p16).
-
Analysis: Plot Relative Demethylation vs.
H2AX intensity.-
Success Criteria: Select the concentration with >50% demethylation and minimal
H2AX induction.
-
Protocol B: Handling & Storage of 5-Aza-dCMP
Purpose: To prevent hydrolytic degradation artifacts.
-
Powder Storage: Store at -20°C in a desiccator.
-
Stock Preparation:
-
Solvent: DMSO (anhydrous).
-
Concentration: 10 mM or higher.
-
Aliquot: Single-use volumes (e.g., 20 µL). Store at -80°C.
-
Never refreeze aliquots.
-
-
Working Solution:
-
Thaw DMSO stock.
-
Dilute into PBS/Media immediately before use.
-
Discard any leftover diluted solution after 30 minutes.
-
References
-
Christman, J. K. (2002). 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene. Link
-
Jüttermann, R., et al. (1994). Toxicity of 5-aza-2′-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. Proceedings of the National Academy of Sciences. Link
-
Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2′-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry. Chemical Research in Toxicology. Link
-
Orta, M. L., et al. (2017). 5-Aza-2'-deoxycytidine causes replication lesions that require Fanconi anemia-dependent homologous recombination repair. Nucleic Acids Research. Link
-
Beumer, J. H., et al. (2008). Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine and its cytotoxic metabolites in plasma of patients treated with 5-fluoro-2'-deoxycytidine and tetrahydrouridine. Drug Metabolism and Disposition. Link (Demonstrates the relevance of deaminase pathways).
improving the solubility and stability of 5-Aza-2'-deoxycytidine 5'-Monophosphate in media.
Welcome to the Technical Support Center for 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP). As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible epigenetic assays or unexpected cellular responses. In the vast majority of these cases, the root cause is the silent, rapid degradation of the drug's s-triazine ring in standard culture media.
This guide is designed to move beyond basic data sheets. Here, we will dissect the chemical causality behind 5-Aza-dCMP instability and provide field-proven, self-validating protocols to ensure your in vitro assays yield robust, reproducible data.
Mechanistic Overview: The Degradation Pathway
To prevent degradation, we must first understand the chemistry. 5-Aza-dCMP shares the same s-triazine ring structure as its parent nucleoside, decitabine. The substitution of carbon for nitrogen at the 5-position draws electron density away from the C6 position, rendering it highly electrophilic. In aqueous environments, water acts as a nucleophile, attacking C6 and triggering a reversible ring-opening event. If left at 37°C, this intermediate undergoes irreversible deformylation, yielding a biologically inert guanylurea derivative[1].
Fig 1. Hydrolytic degradation pathway of the 5-Aza-dCMP s-triazine ring.
Troubleshooting FAQs
Chemical Stability & Degradation
Q: Why does 5-Aza-dCMP lose potency so rapidly in standard cell culture media? A: Standard cell culture media (like DMEM or RPMI) are aqueous and buffered to physiological pH (~7.4), which is actively hostile to the s-triazine ring. At 37°C and pH 7.4, the drug undergoes rapid hydrolytic ring-opening followed by irreversible deformylation[2]. The half-life of the active compound under these conditions is typically between 7 to 15 hours.
Q: Does the monophosphate group (5'-CMP) improve stability compared to Decitabine? A: No. While the ionizable phosphate group significantly improves solubility in polar solvents compared to the free base, it offers zero steric or electronic protection to the fragile triazine ring. The degradation kinetics remain fundamentally the same as decitabine[3].
Solubility & Formulation
Q: How can I maximize solubility without compromising stability? A: The high aqueous solubility of the monophosphate form often tempts researchers to formulate stock solutions in water or PBS. Do not do this for long-term storage. Even at 4°C, aqueous solutions will degrade over a few days. To maximize both solubility and stability, reconstitute the lyophilized powder in 100% anhydrous DMSO. The absence of water prevents the initial nucleophilic attack, allowing the stock to remain stable at -80°C for months.
Q: My media turns slightly basic (pink/magenta phenol red) during preparation. Is this an issue? A: Yes, it is a critical issue. The triazine moiety is highly prone to base-catalyzed decomposition[4]. If your media has drifted to a pH above 7.5 before you add the drug, degradation will accelerate exponentially. Always ensure your media is properly equilibrated in a 5% CO2 incubator to pH 7.2–7.4 before spiking in 5-Aza-dCMP.
Quantitative Data: Stability Profiles
To guide your experimental design, refer to the table below summarizing the half-life of 5-Aza-dCMP across various laboratory conditions.
| Solvent / Environment | Temperature | Approximate Half-Life | Primary Degradation Mechanism |
| 100% Anhydrous DMSO | -80°C | > 6 Months | Negligible |
| PBS (pH 7.0) | 4°C | ~48 - 72 Hours | Reversible ring opening |
| Culture Media (pH 7.4) | 37°C | ~7 - 15 Hours | Irreversible deformylation |
Experimental Protocols
To ensure trustworthiness in your data, every protocol must be treated as a self-validating system. The following methodologies incorporate built-in quality control steps.
Protocol 1: Preparation of Anhydrous Stock Solutions
Causality Check: By utilizing an anhydrous solvent and ultra-low temperatures, we completely arrest the hydrolytic degradation pathway.
-
Equilibration: Allow the vial of lyophilized 5-Aza-dCMP to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that will initiate hydrolysis.
-
Reconstitution: Dissolve the powder in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Vortex gently until completely clear.
-
Aliquot Generation: Divide the stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes to protect from light. Store immediately at -80°C.
-
System Validation (Spectroscopic QC): To verify the integrity of your stock before a critical assay, dilute a 1 µL aliquot into 1 mL of cold Tris-HCl (pH 7.5) and immediately measure the UV absorbance. Intact 5-Aza-dCMP exhibits a distinct λmax at 244 nm[4]. A flattened or shifted peak indicates that the triazine ring has already opened.
Protocol 2: Dynamic In Vitro Dosing Strategy
Causality Check: Because the drug has a half-life of ~7-15 hours in 37°C media, a single dose will leave cells unexposed for the majority of a 72-hour assay, leading to false-negative resistance profiles.
-
Media Pre-equilibration: Warm your culture media to 37°C and equilibrate it in the CO2 incubator to ensure the pH stabilizes at ~7.4.
-
Thawing: Thaw a single-use DMSO aliquot of 5-Aza-dCMP on ice.
-
Immediate Dilution: Dilute the stock into the pre-warmed media to your final working concentration (e.g., 1 µM). Do this immediately before application.
-
Application & Replenishment: Aspirate old media from your cell cultures and apply the fresh drug-containing media. You must repeat steps 2 through 4 every 24 hours (or every 12 hours for highly sensitive kinetic assays) to maintain active drug pressure.
-
System Validation (Phenotypic QC): Include a parallel control well to monitor global DNA methylation (e.g., via LC-MS/MS or LINE-1 bisulfite sequencing) at 48 hours. If global methylation has not decreased by at least 30-50% relative to vehicle control, your drug degraded before reaching the nucleus.
Visual Workflow: Dosing Strategy
Fig 2. Optimized preparation and dosing workflow for 5-Aza-dCMP in vitro.
References
- Jena Bioscience.
- SciSpace / Chemical Research in Toxicology. "Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry".
- International Journal of Pharmacy and Pharmaceutical Research.
- Biochemical Journal / Portland Press. "The nucleotidohydrolases DCTPP1 and dUTPase are involved in the cellular response to decitabine".
Sources
why is 5-Aza-2'-deoxycytidine 5'-Monophosphate not causing demethylation
Executive Summary
You are observing a lack of demethylation when treating cells with 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) .
This is a common, yet counter-intuitive issue. While 5-Aza-dCMP is the active intracellular metabolite of the clinical drug Decitabine (5-Aza-2'-deoxycytidine), adding it directly to cell culture media often results in total experimental failure.
The failure typically stems from three distinct barriers:
-
The Permeability Paradox: The phosphate group prevents cellular entry.
-
Chemical Instability: The 5-aza triazine ring hydrolyzes rapidly.
-
Cell Cycle Dependence: The mechanism requires active DNA replication.
Part 1: The Core Mechanism (Why It Fails)
The Permeability Paradox
The most likely reason for your negative result is that the compound never entered the cell.
-
Decitabine (Nucleoside): Enters cells via Equilibrative Nucleoside Transporters (hENT1 ).[1] It is uncharged and permeable.
-
5-Aza-dCMP (Nucleotide): Contains a negatively charged phosphate group (
). Cell membranes are lipophilic and repel charged molecules.
The "Rescue" Pathway: For extracellular 5-Aza-dCMP to work, it must first be dephosphorylated outside the cell by an ecto-enzyme called CD73 (5'-Nucleotidase) . It then enters as Decitabine and is re-phosphorylated inside by Deoxycytidine Kinase (DCK).[1][2][3] If your cell line has low CD73 expression, the drug remains stuck outside.
Pathway Visualization
The following diagram illustrates the transport bottleneck and the metabolic activation required for demethylation.
Figure 1: The transport bottleneck. 5-Aza-dCMP cannot enter the cell directly (red dashed line). It relies on extracellular conversion to Decitabine by CD73, followed by re-phosphorylation intracellularly.
Part 2: Troubleshooting Guide (FAQs)
Category A: Compound Handling & Stability
Q: I stored the 5-Aza-dCMP in aqueous solution at -20°C. Is it still active? A: Likely not. The 5-aza-cytosine ring is hydrolytically unstable.[4] In water, the ring opens to form non-functional formyl-derivatives.
-
Half-life: In neutral pH at 37°C, the half-life is roughly 4–10 hours .
-
Solution: Always store as a lyophilized powder. Reconstitute immediately before use in ice-cold PBS or water and use within 30 minutes. Do not store aliquots of the reconstituted drug.
Q: Can I increase the concentration to force it into the cell? A: This is risky. High concentrations (>5-10 µM) induce cytotoxicity (cell death) rather than specific demethylation. The drug becomes a non-specific DNA synthesis inhibitor, causing apoptosis before epigenetic remodeling can occur.
Category B: Biological Conditions[2][5][6][7][8][9][10][11][12]
Q: My cells are confluent. Why isn't it working? A: 5-Aza-dCMP is an S-phase specific drug. It acts as a "suicide substrate." It must be incorporated into the DNA backbone during replication. Once in the DNA, it covalently binds to DNA Methyltransferase (DNMT) enzymes, depleting them.[5]
-
The Rule: If cells are not dividing (confluent or G0 arrest), the drug cannot incorporate, and DNMTs are never trapped.
Q: Does my cell line express hENT1 and DCK? A: Resistance is often genetic.
-
hENT1 Low: Decitabine cannot enter.
-
DCK Low: Decitabine enters but cannot be phosphorylated to the active nucleotide.
-
CDA High: Cytidine Deaminase degrades the drug before it works.
Part 3: Diagnostic Protocols
Use these protocols to determine if the failure is chemical (drug degradation) or biological (uptake/incorporation).
Protocol 1: The "Rescue" Test (Determining Permeability)
Objective: Determine if the monophosphate form is the problem.
| Group | Treatment | Rationale |
| A | Vehicle (PBS) | Negative Control |
| B | Decitabine (1 µM) | Positive Control (Permeable Nucleoside) |
| C | 5-Aza-dCMP (1 µM) | Test Condition |
| D | 5-Aza-dCMP (10 µM) | High Dose Test (Overcoming transport limit) |
Readout: Perform a Dot Blot for 5-methylcytosine (5-mC) after 72 hours.
-
If Group B works but Group C fails: Your cells lack CD73/permeability for the monophosphate. Switch to Decitabine.
-
If Group B and C both fail: Your cells may lack DCK or are not dividing.
Protocol 2: Global Methylation Dot Blot (Quick Screen)
Objective: Semi-quantitative assessment of global genomic methylation levels.
Materials:
-
Genomic DNA (gDNA) extracted from treated cells.
-
Anti-5-mC antibody (Mouse monoclonal).
-
Nitrocellulose membrane.
Steps:
-
Denature: Heat 500ng of gDNA at 95°C for 10 min. Snap cool on ice (prevents re-annealing).
-
Spot: Pipette 2µL of DNA onto the nitrocellulose grid. Air dry.
-
Crosslink: UV crosslink (1200 J/m²).
-
Block: Incubate in 5% Milk/TBST for 1 hour.
-
Primary Ab: Incubate with Anti-5-mC (1:1000) overnight at 4°C.
-
Develop: HRP-conjugated secondary antibody + ECL substrate.
-
Quantify: Densitometry relative to Total DNA (Methylene Blue stain).
Part 4: References
-
Momparler, R. L. (2005). Pharmacology of 5-Aza-2'-deoxycytidine (decitabine).[1][2][6][7][8][9][10] Seminars in Hematology, 42(3 Suppl 2), S9–S16.
-
Rogalska, A., et al. (2019). Epigenetic modulation of the efficacy of DNA damaging agents in human cancer cells.[5] Biochimie, 165, 126-136.
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[11][12][6][9] International Journal of Cancer, 123(1), 8–13.
-
Damaraju, V. L., et al. (2003). Nucleoside concentrations in human plasma and cancer cells: Impact of transporters. Seminars in Oncology, 30(1), 12-20.
-
Derissen, E. J., et al. (2013). Concise Review: Oct1 and Oct2 Drug Transporters in Leukemia. Stem Cells, 31(6), 1043-1050.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Influencing Epigenetic Information with a Hydrolytically Stable Carbocyclic 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 6. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experimental Consistency with 5-Aza-2'-deoxycytidine 5'-Monophosphate
Executive Summary & Molecule Identification
Warning: Molecule Distinction Required Before proceeding, ensure you are working with 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) and not the nucleoside precursor 5-Aza-2'-deoxycytidine (Decitabine) .
-
Decitabine (5-Aza-dC): The standard cell-permeable prodrug used in cell culture.
-
5-Aza-dCMP: The monophosphorylated metabolite.[1][2] It is impermeable to intact cell membranes without assistance. Using this directly in standard media is the #1 source of experimental failure (false negatives).
This guide addresses the specific handling, stability, and application of the monophosphate form (CAS: 66642-55-5), often used in cell-free kinase assays, metabolic profiling, or liposomal delivery research.
Critical Troubleshooting Guide (Q&A)
Category A: Stability & Handling (The "Hidden" Variable)
Q: My 5-Aza-dCMP stock solution turned slightly yellow, and my assay activity dropped. What happened? A: You have likely experienced hydrolytic ring opening. Like its nucleoside parent, the triazine ring of 5-Aza-dCMP is highly unstable in aqueous solutions, particularly at alkaline or neutral pH. The C6 position is susceptible to nucleophilic attack by water, leading to ring cleavage and the formation of non-functional formyl derivatives.
-
The Fix: Never store aqueous stocks. Reconstitute 5-Aza-dCMP immediately before use in ice-cold buffer. If storage is absolute necessary, use acidic conditions (pH 6.0–6.5) and freeze at -80°C, but expect 5–10% degradation per freeze-thaw cycle.
Q: I am observing high inter-replicate variability in my enzymatic assays (e.g., dCMP Deaminase or Kinase assays). A: This is often due to temperature fluctuations during the assay setup. The hydrolysis of the aza-ring is temperature-dependent. Preparing plates at room temperature (25°C) for 20 minutes can result in significant degradation compared to preparing them on ice.
-
The Fix: Keep all reaction mixtures on ice until the precise moment of enzyme addition. Use a refrigerated centrifuge for all prep steps.
Category B: Biological Application (Cell Culture vs. Cell-Free)
Q: I treated my cells with 5-Aza-dCMP to bypass the rate-limiting enzyme DCK, but I see no reduction in DNA methylation. Why? A: 5-Aza-dCMP is a charged nucleotide (negatively charged phosphate group). It cannot cross the lipophilic cell membrane via the nucleoside transporters (hENT1/2) that Decitabine uses.
-
The Fix:
-
Transfection: Use lipid-based transfection reagents or electroporation to deliver the nucleotide intracellularly.
-
Prodrugs: Switch to the nucleoside (Decitabine) if you do not strictly require the monophosphate form.
-
Permeabilization: If this is an acute experiment, use mild detergents (e.g., Digitonin) to permeabilize cells, though this compromises viability.
-
Q: In my cell-free lysate assay, 5-Aza-dCMP disappears faster than expected. Is it just hydrolysis? A: Likely not. If your lysate contains dCMP Deaminase (DCTD) , it will rapidly deaminate 5-Aza-dCMP into 5-Aza-dUMP.
-
The Fix: Add a DCTD inhibitor (e.g., Tetrahydrouridine, though THU is more specific for Cytidine Deaminase, high concentrations may be needed) or ensure your lysate is depleted of DCTD if you are studying downstream kinases.
Technical Data & Specifications
Table 1: Comparative Properties of Aza-Nucleosides vs. Nucleotides
| Feature | 5-Aza-2'-deoxycytidine (Decitabine) | 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) |
| Primary State | Prodrug (Nucleoside) | Metabolite / Reagent (Nucleotide) |
| Cell Permeability | High (via hENT1/2 transporters) | Negligible (Charged Phosphate) |
| Solubility | DMSO, Acetic Acid, Water | Water, Aqueous Buffers |
| Aqueous Stability | Poor (t½ ~4-6 hours at 25°C, pH 7) | Poor (Similar hydrolytic instability) |
| Primary Enzyme Interaction | Substrate for DCK (Kinase) | Substrate for CMPK (Kinase) & DCTD (Deaminase) |
| Main Variability Source | Storage degradation | Uptake failure & Storage degradation |
Table 2: Recommended Storage Conditions
| State | Condition | Shelf Life |
| Lyophilized Powder | -20°C or -80°C (Desiccated) | 12–24 Months |
| Reconstituted (Water) | 4°C (On Ice) | < 2 Hours (Do NOT Store) |
| Reconstituted (pH 6.5) | -80°C (Single Aliquot) | < 1 Month (High Risk) |
Visualizing the Variability Pathways
The following diagrams illustrate the metabolic fate and critical control points where experimental variability is introduced.
Diagram 1: The Instability & Metabolism Workflow
Caption: Metabolic fate of 5-Aza-dCMP. Red pathways indicate sources of loss (Variability) via hydrolysis or deamination.
Diagram 2: Decision Tree for Experimental Design
Caption: Workflow to determine if 5-Aza-dCMP is the correct reagent and how to handle it based on assay type.
Standardized Protocol: Preparation & Handling
Objective: Minimize hydrolytic degradation during stock preparation.
Materials:
-
5-Aza-dCMP (Lyophilized).
-
Sterile Water (nuclease-free) or 50 mM Sodium Acetate buffer (pH 6.5).
-
Ice bucket.
Procedure:
-
Calculate: Determine the exact amount needed for the current experiment. Do not plan to refreeze.
-
Equilibrate: Bring the vial to room temperature in a desiccator to prevent condensation (water initiates hydrolysis).
-
Dissolve:
-
Add ice-cold solvent to the vial.
-
Vortex briefly (5-10 seconds) to dissolve. Do not sonicate (heat generation).
-
-
Verify: Inspect for clarity. If precipitate is visible, the nucleotide may have degraded or the concentration is too high (keep < 10 mM).
-
Use: Add to assay immediately.
-
For Cell-Free Assays: Keep tube on ice.[3]
-
For Liposome Encapsulation: Proceed immediately to extrusion steps.
-
References
-
Momparler, R. L. (2005). Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine).[4][5] Seminars in Oncology, 32(5), 443-451.
-
Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry. Chemical Research in Toxicology, 22(6), 1194-1204.
-
Li, L. H., et al. (1970). The stability and mechanism of action of 5-azacytidine and its derivatives.[6] Cancer Research, 30(11), 2770-2775.
-
Derissen, E. J., et al. (2013). Concise drug review: decitabine. The Oncologist, 18(5), 619-624.
-
PubChem. (2024). 5-Aza-2'-deoxycytidine 5'-monophosphate (Compound Summary).[1] National Library of Medicine.
Sources
- 1. Kinetic interaction of 5-AZA-2'-deoxycytidine-5'-monophosphate and its 5'-triphosphate with deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. portlandpress.com [portlandpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differences in DNA damage produced by incorporation of 5-aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine into DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) In Vivo Optimization
Status: Operational Ticket ID: #AZA-MP-IVO-001 Subject: Optimization of Dosage, Stability, and Delivery for In Vivo Studies
Executive Summary: The Delivery Paradox
Critical Alert: You have inquired about 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) . It is vital to distinguish this from the standard clinical drug, 5-Aza-2'-deoxycytidine (Decitabine) .
While Decitabine is a nucleoside that enters cells via transporters (hENT/hCNT) and is then phosphorylated to 5-Aza-dCMP by Deoxycytidine Kinase (DCK), the 5-Aza-dCMP (Monophosphate) form you are asking about is a charged nucleotide.
-
The Challenge: Charged nucleotides (5-Aza-dCMP) have negligible cell membrane permeability and are rapidly dephosphorylated by extracellular phosphatases (like CD73) in the plasma.
-
The Solution: Direct in vivo administration of free 5-Aza-dCMP is rarely effective. Successful use requires encapsulation (Lipid Nanoparticles/Liposomes) or chemical modification (Pro-nucleotides) to bypass the membrane and protect against plasma deamination.
The following guide assumes you are either developing a delivery vehicle or using a specific nucleotide analogue.
Dosage & Conversion Guidelines
If you are transitioning from standard Decitabine to 5-Aza-dCMP (e.g., loaded into a nanocarrier), you must calculate the Molar Equivalent Dose , not a 1:1 mass substitution.
Standard Reference Dosages (Decitabine Nucleoside)
-
Low Dose (Epigenetic Reprogramming): 0.1 – 0.5 mg/kg (Daily, IP/IV)
-
High Dose (Cytotoxic/Antineoplastic): 2.0 – 5.0 mg/kg (Daily, IP/IV)
-
Schedule: Typically daily for 3–5 days (pulsed), as the half-life is short (<20 min).
5-Aza-dCMP Molar Conversion Table
Use this table to calculate the payload for your delivery system.
| Parameter | Standard Decitabine (Nucleoside) | 5-Aza-dCMP (Nucleotide) | Conversion Factor |
| MW (approx) | 228.21 g/mol | ~308.18 g/mol (Free Acid) | 1.35x |
| Low Dose | 0.5 mg/kg | 0.675 mg/kg | Multiply Decitabine dose by 1.35 |
| High Dose | 5.0 mg/kg | 6.75 mg/kg | Multiply Decitabine dose by 1.35 |
| Solubility | DMSO, Acetic Acid, Water (Unstable) | Water/PBS (Highly Unstable) | Requires pH 6.5-7.0 buffer |
Technical Note: If using a salt form (e.g., Disodium salt), adjust the MW accordingly (approx. MW + 46 for 2 Na+).
Troubleshooting & FAQs
Q1: My in vivo efficacy is significantly lower than expected. Why?
Diagnosis: Extracellular Dephosphorylation. If you injected free 5-Aza-dCMP without a lipid carrier, plasma ecto-nucleotidases (CD73) likely stripped the phosphate group before cellular uptake. Furthermore, Cytidine Deaminase (CDA) in the liver rapidly deaminates the cytosine ring, rendering the molecule inactive. Action:
-
Verify Encapsulation: Ensure your LNP/Liposome has >80% encapsulation efficiency.
-
CDA Inhibition: Co-administer with Tetrahydrouridine (THU) (10–20 mg/kg) to inhibit CDA and extend half-life.
Q2: The compound precipitated or degraded before injection. How do I handle it?
Diagnosis: Hydrolytic Instability. The triazine ring of 5-Aza compounds is highly unstable in aqueous solutions, especially at alkaline pH. It opens rapidly, losing activity. Action:
-
Temperature: Keep all solutions on ice (4°C). Half-life at 25°C is <4 hours; at 37°C, it is <90 minutes.
-
pH Control: Reconstitute in cold PBS (pH 6.8–7.0). Avoid alkaline buffers.
-
Timing: Inject within 30 minutes of reconstitution. Do not store aliquots of the aqueous solution.[1]
Q3: Why observe toxicity (weight loss) without tumor reduction?
Diagnosis: Off-Target Myelosuppression. High doses of 5-Aza derivatives are cytotoxic to the bone marrow. If the drug is not targeted effectively to the tumor, systemic toxicity limits the therapeutic window. Action:
-
Step-Down Dosing: Reduce dose to the "Epigenetic Window" (0.1 mg/kg equivalent). High doses cause DNA damage (cytotoxicity) rather than hypomethylation (gene reactivation).[2]
-
Schedule Change: Switch from daily dosing to a "3 days on, 4 days off" cycle to allow marrow recovery.
Visualizing the Mechanism & Pathway
The diagram below illustrates the critical difference between the Nucleoside (Decitabine) and the Monophosphate (5-Aza-dCMP), highlighting the "Danger Zones" where the drug is lost.
Figure 1: Pharmacokinetic pathway of 5-Aza derivatives.[3] Note that injected Monophosphate (Red Box) faces permeability barriers and phosphatase degradation unless encapsulated.
Experimental Protocol: Preparation for Injection
Objective: Prepare a stable 0.675 mg/kg dose (equivalent to 0.5 mg/kg Decitabine) for a 20g mouse.
-
Vehicle Preparation:
-
Prepare sterile PBS (pH 7.0) or Citrate-Buffer (pH 6.5).
-
Optional: If using nanoparticles, follow the specific loading protocol (e.g., ethanol injection method for LNPs).
-
-
Stock Solution (Immediate Use Only):
-
Weigh 5-Aza-dCMP powder.
-
Dissolve in anhydrous DMSO to create a 100 mM stock (stable at -80°C for 1 month).
-
CRITICAL: Do not store aqueous stock.
-
-
Working Solution:
-
Dilute DMSO stock into cold PBS immediately before injection. Final DMSO concentration should be <2% to avoid vehicle toxicity.
-
Target Concentration: 0.135 mg/mL (for 100 µL injection volume per 20g mouse).
-
-
Administration:
-
Route: Intraperitoneal (IP) or Tail Vein (IV).
-
Frequency: Daily x 5 days.
-
Observation: Monitor weight daily. >15% weight loss indicates toxicity; skip dose.
-
References
-
Derissen, E. J., et al. (2013). "Decitabine and 5-azacitidine in the treatment of acute myeloid leukemia: two of a kind?" Expert Opinion on Drug Metabolism & Toxicology. (Discusses the hydrolytic instability and kinase activation pathways).
-
Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer.[4] (Detailed mechanism of DNMT trapping and degradation).
-
Karahoca, M., & Momparler, R. L. (2013). "Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy." Clinical Epigenetics. (Establishes the 0.1–5 mg/kg dosage range and half-life constraints).
-
Lempers, H. C., et al. (2011). "Physicochemical stability of the anticancer drug decitabine." Journal of Pharmaceutical Sciences. (Data on pH-dependent degradation of the triazine ring).
Sources
addressing resistance to 5-Aza-2'-deoxycytidine 5'-Monophosphate in cell lines.
This guide functions as a specialized Technical Support Center for researchers encountering resistance to 5-Aza-2'-deoxycytidine (Decitabine) and its active metabolite, 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP).
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Metabolic Bottlenecks & Stability
Executive Summary: The "Monophosphate" Bottleneck
You are likely facing resistance not because the drug is ineffective at the target (DNMT1), but because the cell is preventing the accumulation of the active 5-Aza-dCMP intermediate.
5-Aza-2'-deoxycytidine (Decitabine) is a prodrug . It is inactive until it enters the cell (via hENT1) and is phosphorylated by Deoxycytidine Kinase (DCK) into 5-Aza-dCMP .[1]
-
If DCK is low: 5-Aza-dCMP is never made.
-
If Cytidine Deaminase (CDA) is high: The drug is degraded before it can work.
-
If Stability is ignored: The drug hydrolyzes in the media before entering the cell.
Module 1: Diagnostic Workflow
Use this logic tree to identify the source of resistance in your cell line.
Caption: Diagnostic logic to distinguish between metabolic resistance (DCK/CDA) and physicochemical failure (Hydrolysis).
Module 2: Stability & Handling Protocols
The #1 cause of "resistance" in vitro is drug degradation. 5-Aza-dCMP and its parent nucleoside are chemically unstable in aqueous solutions.
Stability Data Table
| Condition | Half-Life ( | Status |
| Powder (-20°C) | Years | Stable |
| DMSO Stock (-20°C) | Months | Stable (Avoid repeated freeze-thaw) |
| Culture Media (37°C, Neutral pH) | 5 - 10 Hours | CRITICAL FAILURE POINT |
| Culture Media (4°C) | ~3 Days | Temporarily Stable |
Correct Handling Protocol
-
Solvent: Dissolve powder in DMSO to make a high-concentration stock (e.g., 10-50 mM). Do not dissolve in water or PBS for storage.
-
Aliquot: Store in single-use aliquots at -20°C or -80°C.
-
Treatment Cycle:
-
Incorrect: Adding drug once and incubating for 72 hours. (Drug is gone by hour 12).
-
Correct:Replenish medium with fresh drug every 24 hours.
-
-
Temperature: Prepare dilutions in cold media (4°C) immediately before adding to cells.
Module 3: Troubleshooting FAQs
Q1: My cells express DCK but are still resistant. What is happening?
Diagnosis: You likely have CDA Overexpression . Cytidine Deaminase (CDA) rapidly deaminates Decitabine into an inactive uridine analog. This prevents the formation of the 5-Aza-dCMP pool. Solution: The THU Rescue You must inhibit CDA to allow the drug to survive.
-
Reagent: Tetrahydrouridine (THU).[2]
-
Protocol: Pre-treat cells with 10–100 µM THU for 60 minutes before adding Decitabine.
-
Result: This blocks the degradation pathway, forcing the drug through the DCK phosphorylation pathway.
Q2: I have confirmed my cells are DCK-Null (Deoxycytidine Kinase deficient). Can I treat with 5-Aza-dCMP directly?
Diagnosis: Uptake Failure. Answer: Generally, no . Charged nucleotides (like 5-Aza-dCMP) cannot cross the cell membrane efficiently. Adding the monophosphate directly to the media usually results in poor uptake or dephosphorylation by extracellular phosphatases. Solution: Bypass Strategies
-
Guadecitabine (SGI-110): This is a dinucleotide (Decitabine linked to Deoxyguanosine).[3][4] It is resistant to CDA and enters cells differently, acting as a "slow-release" reservoir for the active metabolite inside the cell.
-
High-Dose Pulse: If DCK is low but not zero, increasing the extracellular concentration of Decitabine (up to 5-10 µM) may drive mass action, but toxicity often outweighs benefit.
Q3: How do I know if the drug is actually working inside the cell?
Diagnosis: Lack of Pharmacodynamic Marker. Do not rely solely on cell death (IC50). The primary mechanism is DNMT1 trapping . Validation Experiment:
-
Treat cells with 1 µM Decitabine for 24 hours.
-
Lyse cells and perform a Western Blot for DNMT1 .
-
Success: DNMT1 band should be invisible or >90% depleted.
-
Failure: If DNMT1 band is strong, the drug never reached the nucleus as 5-Aza-dCTP.
Module 4: The Metabolic Pathway (Visualized)
Understanding where the blockage occurs.
Caption: The "Race Against Time": DCK activates the drug while CDA destroys it. 5-Aza-dCMP is the critical pivot point.
References
-
Mechanisms of Resistance: Qin, T. et al. (2009). "Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines." Blood.
-
Stability & Half-Life: Rogstad, D.K. et al. (2009). "Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): Kinetic analyses and mechanisms." Chemical Research in Toxicology.
-
CDA Inhibition (Tetrahydrouridine): Beumer, J.H. et al. (2008). "Tetrahydrouridine (THU) increases the exposure to decitabine in mice and non-human primates."[5] Cancer Chemotherapy and Pharmacology.
-
Guadecitabine (SGI-110) Mechanism: Issa, J.P. et al. (2015). "Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes."[6] The Lancet Oncology.
-
DNMT1 Depletion Assay: Ghoshal, K. et al. (2005). "5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway."[7] Molecular and Cellular Biology.
Sources
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
Validation & Comparative
comparing the effects of 5-Aza-2'-deoxycytidine 5'-Monophosphate and 5-azacytidine.
Executive Summary: The Metabolic Fork
This guide compares two distinct nodes in the epigenetic pharmacology landscape: 5-azacytidine (Azacitidine) , a dual-mode nucleoside analogue, and 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) , a specific nucleotide metabolite.
While often conflated in broad discussions, their utility differs fundamentally in experimental design:
-
5-Azacytidine is a cell-permeable prodrug used universally in cell culture and clinical settings to induce broad hypomethylation and RNA-dependent cytotoxicity.
-
5-Aza-dCMP is a membrane-impermeable intermediate . It is primarily used as a chemical standard in mass spectrometry (LC-MS/MS) for pharmacokinetic profiling, or in cell-free enzymatic assays to study Deoxycytidylate Deaminase (DCTD) kinetics and bypass rate-limiting kinase steps in lysate-based systems.
The Bottom Line: Use Azacitidine for phenotypic screening (viability, differentiation). Use 5-Aza-dCMP only when dissecting the specific metabolic stability of the nucleotide pool or validating the phosphorylation efficiency of Deoxycytidine Kinase (dCK).
Mechanistic Divergence & Signaling Pathways
To understand the performance difference, one must visualize the "Metabolic Funnel." Azacitidine is a "dirty" drug, affecting both RNA and DNA. 5-Aza-dCMP is a committed intermediate, solely destined for DNA incorporation (or degradation).
The Critical Pathway Distinction
-
Azacitidine (5-Aza-CR): Enters the cell via nucleoside transporters (ENTs).[1] It faces a metabolic fork: ~80-90% is phosphorylated to 5-Aza-CTP and incorporated into RNA , disrupting protein synthesis. Only ~10-20% is reduced by Ribonucleotide Reductase (RNR) to enter the DNA synthesis pathway.
-
5-Aza-dCMP: Represents the stage after the rate-limiting phosphorylation of Decitabine by Deoxycytidine Kinase (dCK). In a cellular context, it is the "checkpoint" molecule. If it accumulates, it is liable to rapid deamination by DCTD, rendering it inactive.
Pathway Visualization (Graphviz)
Figure 1: The Metabolic Fork. Note how 5-Aza-dCMP acts as the convergence point for DNA-specific effects, whereas Azacitidine splits into RNA and DNA pathways.
Technical Performance Comparison
This section analyzes the physicochemical and biological properties of both agents.[2]
Stability and Solubility Matrix
Both compounds share the 1,3,5-triazine ring, which is inherently unstable in aqueous solutions (hydrolysis). However, their enzymatic stability differs significantly.
| Feature | 5-Azacytidine (Nucleoside) | 5-Aza-dCMP (Nucleotide) |
| Primary Application | Cell Culture / Clinical Therapeutics | Enzyme Kinetics / Mass Spec Standard |
| Cell Permeability | High (via ENT transporters) | Very Low (Charged phosphate group blocks entry) |
| Aqueous Stability | Unstable (t½ ~4-12 hrs at 37°C) | Unstable (Hydrolysis of triazine ring) |
| Enzymatic Liability | Substrate for Cytidine Deaminase (CDA) | Substrate for dCMP Deaminase (DCTD) |
| Metabolic Fate | 85% RNA / 15% DNA | 100% DNA (if not deaminated) |
| Solubility | Soluble in DMSO, PBS (50 mg/mL) | Soluble in Water/Buffer (High polarity) |
The "Self-Catalytic" Instability of 5-Aza-dCMP
A critical insight for enzymologists: 5-Aza-dCMP is not just a passive substrate. Research indicates that 5-Aza-dCMP can act as an allosteric activator of dCMP Deaminase (DCTD).
-
Mechanism: At low concentrations, 5-Aza-dCMP binds to the regulatory site of DCTD, inducing the enzyme's active "R-form."[3]
-
Consequence: This accelerates the deamination of natural dCMP and the drug itself into inactive uridine counterparts.
-
Experimental Impact: When using 5-Aza-dCMP in cell-free assays, you must include Tetrahydrouridine (THU) or specific DCTD inhibitors to prevent rapid loss of the compound.
Experimental Protocols
Protocol A: Differential Stability Assessment (HPLC)
Purpose: To quantify the degradation rate of 5-Aza-dCMP vs. Azacitidine in biological buffers. This is essential for validating "drug-on-board" time in long-duration experiments.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5)
-
Mobile Phase B: Methanol (HPLC Grade)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm)
Workflow:
-
Preparation: Dissolve Azacitidine and 5-Aza-dCMP separately in PBS at 100 µM.
-
Incubation: Split samples into two aliquots:
-
Aliquot A: PBS only (Chemical Stability).
-
Aliquot B: PBS + 10% Fetal Bovine Serum (Enzymatic Stability).
-
-
Timepoints: Incubate at 37°C. Collect 50 µL at 0, 1, 4, 8, and 24 hours.
-
Quenching: Immediately add 50 µL ice-cold Methanol to precipitate proteins. Centrifuge at 10,000 x g for 5 mins.
-
Analysis: Inject 20 µL supernatant into HPLC.
-
Gradient: 0-10% Methanol over 15 mins.
-
Detection: UV at 254 nm (Triazine ring absorption).
-
Expected Result:
-
Azacitidine: Will show multiple peaks (hydrolysis products) appearing within 4 hours.
-
5-Aza-dCMP: Will elute earlier (more polar). In FBS, degradation will be accelerated due to serum phosphatases converting it back to the nucleoside.
Protocol B: Cell-Free DNMT Inhibition (The "Trap" Assay)
Critical Note: 5-Aza-dCMP cannot inhibit DNMT directly. It must be phosphorylated to the triphosphate (5-Aza-dCTP).[1] Therefore, this protocol uses a Nuclear Lysate Bypass method to demonstrate the activity of the nucleotide.
Workflow:
-
Nuclei Isolation: Isolate nuclei from HeLa cells using a hypotonic lysis buffer.
-
Lysis: Lyse nuclei to release DNMT1 enzymes.
-
Reaction Mix:
-
Nuclear Extract (Source of DNMT1).
-
Substrate: Poly(dI-dC) or hemi-methylated DNA probe.
-
Methyl Donor: S-Adenosyl-[methyl-3H]-methionine (SAM).
-
Test Compound: 5-Aza-dCMP (Requires addition of recombinant Kinases: NMPK and NDPK to convert to Triphosphate in situ) OR use 5-Azacytidine (Requires Uridine-Cytidine Kinase + RNR).
-
-
Incubation: 2 hours at 37°C.
-
Measurement: Precipitate DNA on filter paper, wash to remove unbound SAM, and measure Tritium incorporation via scintillation counting.
Interpretation:
-
If you add 5-Aza-dCMP without kinases, DNMT inhibition will be negligible .
-
This proves that the Monophosphate is a pro-drug intermediate, not the final effector.
References
-
Momparler, R. L., et al. (1984). "Kinetic interaction of 5-AZA-2'-deoxycytidine-5'-monophosphate and its 5'-triphosphate with deoxycytidylate deaminase."[4] Molecular Pharmacology.
-
Hollenbach, P. W., et al. (2010). "A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines."[5][6] PLOS ONE.
-
Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacitidine and decitabine."[7] International Journal of Cancer.
-
Derissen, E. J., et al. (2013). "Concise Review: Cancer Treatment with DNA Methyltransferase Inhibitors: Mechanisms of Action and Pharmacokinetics." The Oncologist.
Sources
- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Kinetic interaction of 5-AZA-2'-deoxycytidine-5'-monophosphate and its 5'-triphosphate with deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]
head-to-head comparison of 5-Aza-2'-deoxycytidine 5'-Monophosphate and zebularine
Executive Summary: The Potency-Stability Trade-Off[1]
In the landscape of epigenetic modulation, 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) and Zebularine represent two distinct approaches to DNA Methyltransferase (DNMT) inhibition.[1]
-
5-Aza-dCMP is the bioactive "warhead"—the immediate intracellular metabolite of the clinical drug Decitabine.[1] It offers extreme potency (nanomolar efficacy) but suffers from severe aqueous instability , requiring rigorous handling protocols.[1]
-
Zebularine is a "dual-threat" cytidine analog. While significantly less potent (micromolar efficacy), it possesses exceptional stability (half-life >500 hours) and acts as a transition-state inhibitor of Cytidine Deaminase (CDA), the very enzyme that degrades 5-Aza compounds.[1]
This guide analyzes their physicochemical properties, mechanistic pathways, and experimental utility to help you select the correct reagent for your specific assay.
Mechanistic Foundations
To understand the performance difference, one must look at the metabolic fate of these molecules. Both compounds function as "suicide substrates" for DNMTs, but their journey to the DNA helix differs.[1]
The Mechanism of Action[2][3][4][5]
-
Incorporation: Both molecules must be phosphorylated to triphosphates and incorporated into DNA during S-phase replication.[1]
-
Trapping: When DNMTs attempt to methylate the cytosine analog at the C6 position, a covalent bond is formed.[1]
-
The Difference:
-
5-Aza-dCMP: The nitrogen at position 5 prevents the beta-elimination step required to release the enzyme, causing irreversible covalent trapping and subsequent proteasomal degradation of the DNMT.[1]
-
Zebularine: Lacks the exocyclic amino group at position 4.[1][6] It forms a covalent complex with DNMTs, but it also uniquely inhibits Cytidine Deaminase (CDA) , protecting other cytidine analogs from degradation.[1]
-
Pathway Visualization
The following diagram illustrates the metabolic activation and degradation pathways, highlighting the critical role of CDA.
Figure 1: Metabolic pathway showing 5-Aza-dCMP activation vs. Zebularine's dual role as DNMT trap and CDA inhibitor.
Physicochemical Properties & Stability[1][4][9][10][11]
This is the most critical differentiator for experimental design.
5-Aza-dCMP (and Decitabine)[1][7]
-
Instability: The 5-azacytosine ring is chemically unstable in aqueous solutions.[1][6][8] The N5-C6 bond is susceptible to nucleophilic attack by water (hydrolysis), leading to ring opening and loss of activity.
-
Half-Life: At neutral pH (7.[1][6][9]0) and 37°C, the half-life is approximately 4–10 hours .[1] In acidic conditions, it degrades even faster.[1]
-
Implication: Media containing 5-Aza compounds must be changed daily to maintain effective concentrations.[1]
Zebularine
-
Stability: The absence of the amino group at position 4 renders the pyrimidinone ring highly resistant to hydrolysis.
-
Half-Life: ~508 hours at pH 7.0 (37°C) and ~44 hours at pH 1.0.[1][9]
-
Implication: Zebularine is stable enough for oral administration in animal models and does not require daily media changes in long-term cell culture assays.[1]
Performance Metrics: Head-to-Head Data
The following data summarizes the trade-offs between the two compounds.
| Feature | 5-Aza-dCMP (Active Moiety) | Zebularine |
| Primary Target | DNMT1, DNMT3A, DNMT3B | DNMTs + Cytidine Deaminase (CDA) |
| Potency (IC50) | High: 0.1 – 1.0 µM (Cellular) | Low: 100 – 150 µM (Cellular) |
| Mechanism | Irreversible Covalent Adduct | Covalent Adduct + Transition State Inhibition |
| Aqueous Stability | Poor: < 10 hours (pH 7.[1]4) | Excellent: > 500 hours (pH 7.[1][3]4) |
| Toxicity | High (Cytotoxic at effective doses) | Low (Minimal cytotoxicity) |
| Cell Permeability | Poor (as Monophosphate)* | Good (Nucleoside analog) |
| Clinical Status | FDA Approved (as Decitabine) | Pre-clinical (Investigational) |
*Note: 5-Aza-dCMP is highly charged and does not cross cell membranes efficiently.[1] In cell culture, the nucleoside Decitabine is used, which is intracellularly converted to 5-Aza-dCMP.[1] In cell-free enzyme assays, 5-Aza-dCMP is the direct substrate.[1]
Experimental Protocols
Protocol A: Cell-Free DNMT Inhibition Assay
Use this protocol when screening purified enzymes.[1] Here, 5-Aza-dCMP is the superior choice due to its direct mimicry of the transition state.[1]
-
Reagent Prep: Dissolve 5-Aza-dCMP in ice-cold PBS immediately before use. Do not store aqueous aliquots.
-
Reaction Mix: Combine purified DNMT1 (100 ng), S-Adenosylmethionine (SAM, 10 µM), and Poly(dI-dC) DNA substrate.
-
Treatment: Add 5-Aza-dCMP (0.1 µM to 10 µM titration).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Measure transfer of tritiated methyl groups or use a colorimetric anti-mC antibody assay.[1]
-
Validation: 5-Aza-dCMP should show >80% inhibition at 1 µM.[1]
Protocol B: Cellular Global Demethylation Assay
Use this protocol for treating live cells.[1] Zebularine is preferred for long-duration experiments; Decitabine (precursor to 5-Aza-dCMP) is preferred for maximal acute demethylation.[1]
Reagent Selection:
-
Option 1 (High Potency): Decitabine (Precursor to 5-Aza-dCMP).[1]
Step-by-Step Workflow:
-
Seeding: Seed tumor cells (e.g., HCT116) at 30% confluence.[1] (Low confluence is vital as DNMT inhibitors are replication-dependent).[1]
-
Dosing Strategy:
-
Harvest: Extract genomic DNA after 72 hours.
-
Analysis: Perform LC-MS/MS or LINE-1 Bisulfite Pyrosequencing to quantify global 5-mC levels.
-
Expected Result: Decitabine will induce rapid cytotoxicity and demethylation. Zebularine will induce demethylation with minimal cell death, often requiring the higher concentration range to match Decitabine's epigenetic effect.
Strategic Selection: When to Use Which?
Choose 5-Aza-dCMP (or Decitabine) if:
-
You require maximal demethylation efficiency .[1]
-
You are performing cell-free enzymatic assays (use 5-Aza-dCMP directly).
-
You are studying acute DNA damage responses (DNMT-adduct induced damage).
-
Caveat: You must have the resources to handle the drug cold and refresh media daily.
Choose Zebularine if:
-
You are performing long-term animal studies (oral gavage is possible).[1]
-
You are studying cells with high Cytidine Deaminase (CDA) levels (Zebularine inhibits CDA; 5-Aza-dCMP is destroyed by it).[1]
-
You need a "cleaner" toxicity profile to distinguish between epigenetic remodeling and general cytotoxicity.
-
You want to use it as a chemosenstizer to enhance the stability of other drugs (e.g., co-treatment with Decitabine).
References
-
Cheng, J. C., et al. (2003). Inhibition of DNA methylation and reactivation of silenced genes by zebularine.[3][4][11][12][13] Journal of the National Cancer Institute.
-
Christman, J. K., et al. (1983).[1][14] 5-Azacytidine and 5-aza-2'-deoxycytidine: instability in aqueous solution and mechanisms of action.[1][8] The Journal of Biological Chemistry.
-
Lemaire, M., et al. (2009). Zebularine: a new drug for epigenetic therapy.[1][8] Cancer Chemotherapy and Pharmacology.
-
Jones, P. A., & Taylor, S. M. (1980).[1] Cellular differentiation, cytidine analogs and DNA methylation.[5][6][15][14] Cell.
-
Ben-Kasus, T., et al. (2005).[1][14] Metabolic activation of zebularine, a novel DNA methylation inhibitor, in human bladder carcinoma cells.[11] Biochemical Pharmacology.
Sources
- 1. Zebularine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights on the Inhibition of C5 DNA Methyltransferases by Zebularine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative analysis of 5-azacytidine and zebularine induced DNA demethylation | bioRxiv [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebularine reactivates silenced E-cadherin but unlike 5-Azacytidine does not induce switching from latent to lytic Epstein-Barr virus infection in Burkitt's lymphoma Akata cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating the Specificity of 5-Aza-2'-deoxycytidine 5'-Monophosphate for DNMT1
Executive Summary: The Specificity Paradox
Validating the specificity of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) for DNMT1 requires a precise understanding of intracellular metabolism. A common misconception in experimental design is treating the monophosphate as the direct effector. In reality, 5-Aza-dCMP is a metabolic bifurcation point :
-
The Epigenetic Pathway: It is phosphorylated to the triphosphate (5-Aza-dCTP), incorporated into DNA, and covalently traps DNMT1. This is the desired mechanism.
-
The Cytotoxic Off-Target Pathway: The monophosphate form itself is a potent inhibitor of Thymidylate Synthase (TS) . Accumulation of 5-Aza-dCMP can cause "thymineless death" independent of DNMT1 depletion.
Therefore, "validating specificity" for DNMT1 effectively means proving that your observed phenotype is driven by DNA incorporation (DNMT1 trapping) and not by nucleotide pool imbalance (TS inhibition). This guide outlines the comparative landscape and the critical experiments required to distinguish these two mechanisms.
Mechanistic Landscape & Visual Logic
To design a self-validating protocol, one must visualize where the specificity arises. 5-Aza-dCMP is the substrate for Deoxycytidylate Deaminase (dCMP-DA) and Thymidylate Synthase (TS) interactions.
Figure 1: The Metabolic Bifurcation of 5-Aza-dCMP
Caption: Figure 1. The Critical Node. 5-Aza-dCMP acts as the gateway. Specificity for DNMT1 is achieved only if the pathway proceeds to DNA incorporation (Green). Accumulation of the Monophosphate leads to Thymidylate Synthase inhibition (Red dashed line).
Comparative Analysis: Specificity Profiles
When validating 5-Aza-dCMP (via Decitabine treatment), it is crucial to benchmark against alternatives to justify the experimental model.
| Feature | 5-Aza-2'-deoxycytidine (Decitabine) | 5-Azacytidine (Azacitidine) | Zebularine |
| Primary Substrate | DNA Methyltransferase 1 (DNMT1) | RNA & DNA Methyltransferases | DNMT1 (Weak) / Cytidine Deaminase |
| Metabolic Intermediate | 5-Aza-dCMP (Strictly DNA pathway) | 5-Aza-CMP (80-90% RNA pathway) | Deoxyzebularine-MP |
| Specificity Mechanism | Requires S-phase replication for incorporation. | Promiscuous; incorporates into RNA, disrupting protein synthesis. | Stable, but requires high molar concentrations. |
| Major Off-Target | Thymidylate Synthase (via 5-Aza-dCMP) | Ribonucleotide Reductase (via diphosphates) | Minimal, but low potency. |
| Clinical Utility | High potency for rapid DNMT1 depletion. | Broader epigenetic modulation (RNA/DNA). | Research tool (stability). |
Expert Insight: If your validation data shows high cytotoxicity but low demethylation, your system is likely accumulating 5-Aza-dCMP and inhibiting TS, rather than processing it to the triphosphate for DNMT1 trapping.
Experimental Validation Framework
To scientifically validate that 5-Aza-dCMP is acting specifically on DNMT1 in your system, you must perform the following three assays.
Protocol A: The "Covalent Trapping" Assay (Chromatin Fractionation)
Purpose: To prove the physical depletion of DNMT1 is due to chromatin trapping, not transcriptional downregulation or non-specific degradation.
The Logic: DNMT1 forms an irreversible covalent bond with 5-Aza-dC-substituted DNA.[1] This complex becomes insoluble in salt buffers. If the drug is working specifically, DNMT1 should disappear from the soluble fraction and appear in the chromatin-bound (pellet) fraction.
Step-by-Step Methodology:
-
Treatment: Treat cells with 5-Aza-dC (0.1 µM - 1.0 µM) for 24 hours.
-
Lysis: Harvest cells and lyse in CSK Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) containing protease inhibitors.
-
Separation: Incubate on ice for 10 mins. Centrifuge at 1,500 x g for 5 mins at 4°C.
-
Supernatant: Soluble (unbound) proteins.
-
Pellet: Chromatin-bound fraction.
-
-
Wash: Wash pellet twice with CSK buffer to remove loose associations.
-
Solubilization: Resuspend pellet in high-salt buffer or SDS-loading buffer and sonicate/boil to release the covalent complexes.
-
Western Blot: Probe both fractions for DNMT1.
-
Specific Result: Soluble DNMT1 decreases; Chromatin-bound DNMT1 increases (high molecular weight smear often visible due to DNA adducts).
-
Non-Specific Result: DNMT1 decreases in both fractions (suggests transcriptional repression or non-mechanism-based toxicity).
-
Protocol B: The Thymidine Rescue Assay
Purpose: To rule out 5-Aza-dCMP-mediated Thymidylate Synthase inhibition.
The Logic: If 5-Aza-dCMP inhibits TS, the cell dies from lack of Thymidine (dTTP). Adding exogenous Thymidine bypasses TS. If Thymidine rescues cell viability but does not prevent DNMT1 depletion, you have validated the specificity of the DNMT1 mechanism.
Step-by-Step Methodology:
-
Setup: Plate cells in four arms:
-
Incubation: Treat for 48-72 hours.
-
Readout 1 (Viability): Perform MTT/CellTiter-Glo assay.
-
Interpretation: If "Drug + Thymidine" shows significantly higher viability than "Drug alone," the toxicity was off-target (TS inhibition).
-
-
Readout 2 (Specificity): Perform Western Blot for DNMT1 on the "Drug + Thymidine" arm.
-
Validation Standard: DNMT1 levels must remain depleted even when viability is rescued. This confirms that the drug is still incorporating into DNA and trapping DNMT1, even when the TS-toxicity is blocked.
-
Protocol C: Proteasomal Degradation Confirmation
Purpose: To confirm the downstream consequence of the specific trapping event.
The Logic: The DNMT1-DNA adduct signals for ubiquitin-mediated proteasomal degradation.[2][6] Blocking the proteasome should result in the accumulation of the DNMT1-DNA adducts (high molecular weight species).
Step-by-Step Methodology:
-
Pre-treatment: Pre-treat cells with MG132 (Proteasome inhibitor, 10 µM) for 2 hours.
-
Drug Treatment: Add 5-Aza-dC for 6-12 hours.
-
Result: In the presence of MG132 + 5-Aza-dC, you should see a preservation of total DNMT1 protein levels compared to 5-Aza-dC alone, but a shift toward higher molecular weight bands (poly-ubiquitinated/DNA-bound forms).
References
-
Jüttermann, R., et al. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. Proceedings of the National Academy of Sciences, 91(25), 11797–11801. Link
-
Ghoshal, K., et al. (2005). 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway.[6][9] Molecular and Cellular Biology, 25(11), 4727–4741. Link
-
Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483–5495. Link
-
Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-aza-2'-deoxycytidine and 5-aza-cytidine. Proceedings of the National Academy of Sciences, 79(21), 6419-6423. Link
-
Patel, K., et al. (2010). Targeting of 5-aza-2'-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme.[2][6] Nucleic Acids Research, 38(13), 4313–4324. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting of 5-aza-2'-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. methylation.net [methylation.net]
Safety Operating Guide
5-Aza-2'-deoxy Cytidine 5'-Monophosphate: Safe Handling and Disposal Guide
Part 1: Executive Safety Directive
5-Aza-2'-deoxy Cytidine 5'-Monophosphate (5-Aza-dCMP) is a potent nucleotide analog and the direct metabolite of the chemotherapeutic agent Decitabine. It functions as a DNA methyltransferase (DNMT) inhibitor , incorporating into DNA and covalently trapping DNMT enzymes.
Critical Hazard Warning: Because this compound acts by structurally modifying DNA and inhibiting epigenetic regulation, it is classified as cytotoxic, mutagenic, and a potential reproductive toxin .
The Golden Rule of Disposal: Incineration at high temperatures (>1000°C) is the only validated method for the final destruction of 5-Aza-dCMP. Chemical inactivation (e.g., bleaching) is appropriate for surface decontamination and spill cleanup but must not replace incineration for bulk waste disposal.
Part 2: Hazard Profile & Mechanism[1]
To understand the safety protocols, one must understand the molecule's behavior.
| Feature | Description | Safety Implication |
| Mechanism | Covalent trapping of DNMT1 after incorporation into DNA. | Genotoxic: Direct damage to the genome. Exposure can lead to secondary malignancies or birth defects. |
| Stability | Unstable in aqueous solution; hydrolyzes rapidly at basic pH. | Decontamination: Alkaline solutions (e.g., NaOH or Bleach) are effective for degrading residues on surfaces. |
| Physical State | Lyophilized powder (typically).[1] | Inhalation Risk: Aerosolization during weighing is the highest risk point. Use a Biological Safety Cabinet (BSC).[2] |
Part 3: Operational Workflow
The following diagram outlines the decision logic for handling 5-Aza-dCMP waste streams.
Figure 1: Waste segregation workflow for cytotoxic nucleotide analogs. Note that all streams ultimately lead to incineration.
Part 4: Detailed Disposal Protocols
Solid Waste (Bulk vs. Trace)
Regulatory bodies (like the EPA in the US) distinguish between "bulk" and "trace" chemotherapy waste.
-
Trace Waste (Yellow Bin):
-
Definition: Items that have held the drug but are "RCRA empty" (less than 3% of capacity remains).
-
Items: Empty vials, ampoules, gloves, gowns, bench paper.
-
Disposal: Seal in a yellow chemotherapy waste bag.[3]
-
-
Bulk Waste (Black Bin / Hazardous):
-
Definition: Vials containing visible liquid, unused stock powder, or spill cleanup materials.
-
Items: Expired stock solutions, half-full vials, contaminated spill pads.
-
Disposal: Place in a black RCRA hazardous waste container. Label as "Toxic / Cytotoxic Waste".
-
Liquid Waste
NEVER pour 5-Aza-dCMP solutions down the sink.
-
Protocol: Collect all liquid waste (mother liquors, cell culture media containing drug) in a dedicated high-density polyethylene (HDPE) carboy.
-
Labeling: "Hazardous Waste: Cytotoxic - 5-Aza-2'-deoxy Cytidine 5'-Monophosphate."
-
Treatment: Hand over to EHS for off-site incineration.
Sharps
-
Protocol: Do not recap needles. Place immediately into a puncture-proof sharps container labeled for Cytotoxic/Chemotherapy Waste .
-
Note: Standard biohazard sharps containers (red) are often autoclaved. Autoclaving does NOT destroy 5-Aza-dCMP. You must use containers designated for incineration (often white with purple lids in clinical settings, or specifically tagged in labs).
Part 5: Spill Management & Decontamination
In the event of a spill, immediate containment and chemical inactivation are required before final disposal.
Decontamination Chemistry: 5-Aza-dCMP contains a triazine ring that is susceptible to hydrolytic opening. Alkaline conditions (High pH) accelerate this degradation.
Spill Response Protocol:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE Up: Double nitrile gloves, tyvek gown, shoe covers, and N95 respirator (or PAPR if powder is aerosolized).
-
Contain: Cover liquid spills with absorbent pads. For powder spills, cover with damp paper towels (water) to prevent dust generation.
-
Inactivate (Surface Decontamination):
-
Step A: Apply 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH) to the area. Allow 15 minutes contact time . Why? The alkalinity facilitates ring hydrolysis, breaking the active pharmacophore.
-
Step B: Wipe up with absorbent pads.
-
Step C: Rinse the area with water, then clean with 70% Ethanol to remove bleach residue.
-
-
Dispose: All cleanup materials (pads, towels, gloves used) must be treated as Bulk Hazardous Waste (Black Bin) and incinerated.
Part 6: References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Aza-2'-deoxycytidine.[2][4][5]Link
-
World Health Organization (WHO). (2019). Safe management of wastes from health-care activities: A summary.Link
-
Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products. Chemical Research in Toxicology. Link
Sources
Personal protective equipment for handling 5-Aza-2'-deoxy Cytidine 5'-Monophosphate
[1]
Core Directive: The "Why" Behind the Protocol
Handling 5-Aza-2'-deoxy Cytidine 5'-Monophosphate (5-Aza-dCMP) requires more than routine caution; it demands a precise understanding of its mechanism to mitigate risk.[1]
This compound is not merely a toxic chemical; it is a suicide inhibitor of DNA Methyltransferase (DNMT).[1] Unlike standard cytotoxins that simply damage DNA, 5-Aza-dCMP (after metabolic conversion to the triphosphate form) incorporates into the genome and covalently traps DNMT enzymes.[2] This results in a protein-DNA adduct that triggers distinct DNA damage signaling pathways and apoptotic cascades.[1]
The Safety Paradox: The very mechanism that makes this molecule a potent research tool for epigenetic reprogramming—its ability to covalently bind cellular machinery—is what makes it a profound genotoxic and teratogenic hazard to the operator.
Hazard Profile & Risk Assessment
The following data synthesizes GHS classifications with practical laboratory risk factors.
Hazard Identification Matrix
| Hazard Class | Category | Signal Word | Hazard Statement |
| Germ Cell Mutagenicity | 2 | Warning | Suspected of causing genetic defects (H341).[1][3] |
| Reproductive Toxicity | 1B | DANGER | May damage fertility or the unborn child (H360).[1][3] |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed (H302).[1][3] |
| STOT - Single Exposure | 3 | Warning | May cause respiratory irritation (H335).[1] |
| Skin/Eye Irritation | 2/2A | Warning | Causes skin irritation (H315) and serious eye irritation (H319).[1] |
Critical Insight: As a nucleotide analog, 5-Aza-dCMP bypasses the initial rate-limiting phosphorylation step required for Decitabine (5-Aza-dC), potentially altering its intracellular kinetics and toxicity profile compared to the parent nucleoside.[1]
Defense in Depth: PPE & Engineering Controls
We utilize a "Defense in Depth" strategy, assuming that one layer of protection may fail.[1]
Personal Protective Equipment (PPE) Requirements
| Component | Specification | Rationale |
| Hand Protection | Double-gloving required.[1] Inner: Nitrile (4 mil).[1] Outer: Nitrile or Neoprene (extended cuff, >5 mil).[1] | Prevents permeation.[1][3][4] Outer glove is sacrificial; inner glove maintains the sterile/safety barrier during outer glove removal.[1] |
| Respiratory | N95 or P100 (if outside hood).[1] Powered Air-Purifying Respirator (PAPR) for spills >1g.[1] | Prevents inhalation of lyophilized powder aerosols, which are the highest risk vector for systemic absorption. |
| Body Protection | Impervious gown (polyethylene-coated).[1] Closed front, long sleeves, elastic cuffs.[1][5] | Standard lab coats are permeable to liquid spills.[1] Closed front prevents chest exposure during seated work.[1] |
| Eye Protection | Chemical Splash Goggles .[1][3] | Safety glasses with side shields are insufficient for liquid splashes involving cytotoxic agents.[1] |
Engineering Controls
-
Primary Containment: All handling of dry powder and preparation of stock solutions must be performed in a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) .
-
Surface Protection: Work surfaces should be lined with plastic-backed absorbent pads to capture micro-spills immediately.[1]
Operational Protocol: Handling & Reconstitution
A. Receiving & Storage
-
Temperature: Store immediately at -20°C or -80°C .
-
Atmosphere: Moisture sensitive.[1] Keep under inert gas (Argon/Nitrogen) if possible.[1]
-
Verification: Inspect vial integrity upon receipt. Do not open damaged packaging outside a fume hood.[1]
B. Reconstitution Strategy (The "Cold Chain" Rule)
5-Aza-dCMP is prone to hydrolytic cleavage of the triazine ring in aqueous solution, similar to Decitabine.[1]
-
Equilibration: Allow the vial to warm to room temperature inside the BSC to prevent condensation, which accelerates degradation.[1]
-
Solvent Choice:
-
Preferred: Sterile Water (nuclease-free) or neutral buffer (PBS pH 7.0).[1]
-
Note: Unlike the nucleoside, the monophosphate is highly polar and dissolves readily in water.
-
-
Dissolution: Add solvent gently down the side of the vial.[1] Swirl—do not vortex vigorously—to minimize aerosol generation.[1]
-
Immediate Usage: Aqueous stability is poor (hours at room temp).
-
Plan: Prepare single-use aliquots immediately.
-
Freeze: Snap-freeze aliquots in liquid nitrogen and store at -80°C. Do not refreeze thawed aliquots.
-
C. Experimental Workflow
-
Dosing: Dilute stock into culture media immediately prior to addition.
-
Neutralization: Media containing serum helps buffer the pH, slightly stabilizing the compound during the incubation period (typically 24–72 hours).[1]
Mechanism of Action: The Pathway to Toxicity
Understanding the pathway validates the need for strict containment. The molecule must be metabolized to the triphosphate form to exert its "trapping" effect.
Figure 1: Metabolic activation pathway of 5-Aza-dCMP.[1] Note that starting with the monophosphate (blue) bypasses the rate-limiting step (dCK), potentially accelerating the formation of the toxic triphosphate species.
Waste Disposal & Deactivation
Standard autoclaving is insufficient for chemical destruction of this stable ring structure.[1]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Cytotoxic / Trace Chemotherapy | High-Temperature Incineration (>1000°C).[1] Place in yellow "Chemo" waste bins. |
| Liquid Waste | Hazardous Chemical Waste | Collect in dedicated carboys labeled "Cytotoxic/Mutagenic".[1] Do not pour down drain.[1][3][4] |
| Sharps | Cytotoxic Sharps | Rigid containers labeled "Cytotoxic Sharps".[1] Incineration required. |
Deactivation Protocol for Surfaces:
Emergency Response Plan
In Case of Spillage (Powder):
-
Evacuate: Clear the immediate area.
-
PPE Up: Don double gloves, gown, goggles, and N95 respirator.[1]
-
Cover: Gently cover the powder with damp absorbent towels (do not use dry towels, which spread dust).[1]
-
Clean: Wipe up the damp powder.[1] Clean area with 10% bleach, then water.[1]
-
Disposal: Double-bag all cleanup materials as hazardous cytotoxic waste.
In Case of Exposure:
-
Skin: Wash immediately with soap and copious water for 15 minutes.[1] Do not scrub harshly (abrasion increases absorption).[1]
-
Eyes: Flush with eyewash station for 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. Medical evaluation is mandatory due to potential delayed pulmonary or systemic effects.[1]
References
-
National Institutes of Health (NIH) - PubChem. Decitabine (5-Aza-2'-deoxycytidine) Compound Summary.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]
-
Jüttermann, R., Li, E., & Jaenisch, R. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation.[2][6] PNAS.[1] Retrieved from [Link][1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. safety.caltech.edu [safety.caltech.edu]
- 6. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
